molecular formula C33H58N7O18P3S B15546548 9-Hydroxydodecanoyl-CoA

9-Hydroxydodecanoyl-CoA

Cat. No.: B15546548
M. Wt: 965.8 g/mol
InChI Key: ROBLHQIFUKETKO-UHFFFAOYSA-N
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Description

9-Hydroxydodecanoyl-CoA is a useful research compound. Its molecular formula is C33H58N7O18P3S and its molecular weight is 965.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C33H58N7O18P3S

Molecular Weight

965.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 9-hydroxydodecanethioate

InChI

InChI=1S/C33H58N7O18P3S/c1-4-10-21(41)11-8-6-5-7-9-12-24(43)62-16-15-35-23(42)13-14-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)

InChI Key

ROBLHQIFUKETKO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Role of 9-Hydroxydodecanoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxydodecanoyl-CoA is a hydroxylated medium-chain acyl-coenzyme A (CoA) derivative that plays a role in mitochondrial fatty acid metabolism. While its direct signaling functions are yet to be fully elucidated, its established role is as an intermediate in the β-oxidation pathway, contributing to cellular energy production. This technical guide provides a comprehensive overview of the current understanding of this compound, including its metabolic context, hypothesized biosynthesis, and subsequent catabolism. Detailed hypothetical experimental protocols for its study are also presented, alongside structured data summaries and pathway visualizations to facilitate further research and drug development efforts in the field of fatty acid metabolism.

Introduction

Acyl-CoA thioesters are central molecules in cellular metabolism, serving as activated intermediates in a myriad of biosynthetic and catabolic pathways.[1] Hydroxylated fatty acids and their CoA derivatives represent a specific class of these molecules with diverse biological activities. This guide focuses on this compound, a 12-carbon fatty acyl-CoA with a hydroxyl group at the C-9 position. Its primary characterized biological function is as a substrate for mitochondrial β-oxidation, where it is broken down to yield acetyl-CoA for the citric acid cycle and subsequent ATP production. Understanding the metabolic fate of this compound is crucial for researchers investigating fatty acid oxidation disorders, cellular energy homeostasis, and the broader landscape of lipid metabolism.

Metabolic Pathway of this compound

The metabolic journey of this compound encompasses its formation from its corresponding fatty acid, transport into the mitochondria, and subsequent breakdown via the β-oxidation spiral.

Hypothesized Biosynthesis of this compound

The direct biosynthetic pathway of this compound is not yet fully characterized in the scientific literature. However, based on known mechanisms of fatty acid metabolism, a two-step pathway can be hypothesized:

  • Hydroxylation of Dodecanoic Acid: The precursor, 9-hydroxydodecanoic acid, is likely formed from the hydroxylation of dodecanoic acid (lauric acid). This reaction is probably catalyzed by a member of the cytochrome P450 (CYP) monooxygenase family of enzymes.[2][3][4] These enzymes are known to hydroxylate fatty acids at various positions, although the specific isoform responsible for 9-hydroxylation of dodecanoic acid remains to be identified. Alternatively, fatty acid hydratases, which add water across a double bond, could potentially be involved if an unsaturated precursor is utilized.[5][6][7][8]

  • Activation to Acyl-CoA: The resulting 9-hydroxydodecanoic acid is then activated to its CoA thioester, this compound. This activation is an ATP-dependent reaction catalyzed by an acyl-CoA synthetase, likely a long-chain fatty acid-CoA ligase.

Mitochondrial Transport

For its catabolism, this compound must be transported from the cytoplasm into the mitochondrial matrix. This transport is facilitated by the carnitine shuttle system:

  • Carnitine Acyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of the 9-hydroxydodecanoyl group from CoA to carnitine, forming 9-hydroxydodecanoylcarnitine.

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of 9-hydroxydodecanoylcarnitine into the mitochondrial matrix in exchange for a free carnitine molecule.

  • Carnitine Acyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, transferring the 9-hydroxydodecanoyl group from carnitine back to CoA, thus regenerating this compound within the mitochondria.

Mitochondrial β-Oxidation

Once inside the mitochondrial matrix, this compound is catabolized through the β-oxidation pathway to produce acetyl-CoA. The presence of the hydroxyl group at the C-9 position suggests that the initial cycles of β-oxidation would proceed normally until the hydroxylated portion of the fatty acid chain is reached. The specific enzymes involved in processing the 9-hydroxy moiety within the β-oxidation spiral require further investigation.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature for the enzymatic reactions involving this compound. The following table summarizes the key enzymes and their general functions in the proposed metabolic pathway.

Enzyme/Transporter Abbreviation Substrate(s) Product(s) Cellular Location Function
Cytochrome P450 Monooxygenase (Hypothesized)CYPDodecanoic acid, O₂, NADPH9-Hydroxydodecanoic acid, H₂O, NADP⁺Endoplasmic ReticulumHydroxylation of fatty acid
Acyl-CoA Synthetase Long-Chain Family MemberACSL9-Hydroxydodecanoic acid, CoA, ATPThis compound, AMP, PPiCytoplasm, Outer Mitochondrial MembraneActivation of fatty acid
Carnitine Palmitoyltransferase 1CPT1This compound, L-Carnitine9-Hydroxydodecanoylcarnitine, CoAOuter Mitochondrial MembraneMitochondrial import
Carnitine-Acylcarnitine TranslocaseCACT9-Hydroxydodecanoylcarnitine9-HydroxydodecanoylcarnitineInner Mitochondrial MembraneMitochondrial import
Carnitine Palmitoyltransferase 2CPT29-Hydroxydodecanoylcarnitine, CoAThis compound, L-CarnitineInner Mitochondrial MembraneMitochondrial import
Acyl-CoA Dehydrogenase (and subsequent β-oxidation enzymes)ACAD, etc.This compound, FAD, NAD⁺, H₂O, CoAAcetyl-CoA, FADH₂, NADHMitochondrial MatrixEnergy production

Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for the key experiments required to further elucidate the biological role of this compound. These protocols are adapted from established methods for similar molecules.

Enzymatic Synthesis of this compound

Objective: To produce this compound for use as a standard and in functional assays.

Principle: This protocol involves a two-step enzymatic synthesis. First, a cytochrome P450 monooxygenase is used to hydroxylate dodecanoic acid to 9-hydroxydodecanoic acid. Subsequently, the hydroxylated fatty acid is converted to its CoA ester by an acyl-CoA synthetase.

Materials:

  • Recombinant human cytochrome P450 enzyme (a selected isoform with potential activity on medium-chain fatty acids)

  • Recombinant human acyl-CoA synthetase (e.g., ACSL1)

  • Dodecanoic acid

  • NADPH

  • Coenzyme A (CoA)

  • ATP

  • Magnesium Chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Organic solvents (e.g., ethyl acetate)

  • Solid Phase Extraction (SPE) cartridges

  • HPLC system with a C18 column

Procedure:

  • Hydroxylation of Dodecanoic Acid:

    • Prepare a reaction mixture containing potassium phosphate buffer, the selected CYP450 isoform, and dodecanoic acid.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C with gentle shaking for a specified time (e.g., 1-2 hours).

    • Stop the reaction by acidification (e.g., with 1 M HCl).

    • Extract the 9-hydroxydodecanoic acid with an organic solvent like ethyl acetate (B1210297).

    • Purify the product using SPE or preparative HPLC.

  • Activation to this compound:

    • Prepare a reaction mixture containing potassium phosphate buffer, the purified 9-hydroxydodecanoic acid, CoA, ATP, and MgCl₂.

    • Add the acyl-CoA synthetase to start the reaction.

    • Incubate at 37°C for 1-2 hours.

    • Purify the resulting this compound using SPE or HPLC.

    • Confirm the identity and purity of the product by LC-MS/MS.

Quantification of this compound by LC-MS/MS

Objective: To develop a sensitive and specific method for the detection and quantification of this compound in biological samples.

Principle: This method utilizes the high selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the levels of this compound.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 UPLC/HPLC column

  • Acetonitrile, methanol, water (LC-MS grade)

  • Formic acid or ammonium (B1175870) acetate (for mobile phase)

  • Synthesized this compound standard

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Biological samples (e.g., cell lysates, tissue homogenates)

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in a suitable buffer.

    • Add the internal standard.

    • Perform a protein precipitation step (e.g., with cold acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the analytes using a gradient elution on the C18 column.

    • Perform mass spectrometric detection in positive ion mode using electrospray ionization (ESI).

    • Monitor specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Generate a standard curve using the synthesized this compound standard.

    • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the standard curve.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

metabolic_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_matrix Matrix Dodecanoic_Acid Dodecanoic_Acid 9_OH_Dodecanoic_Acid 9_OH_Dodecanoic_Acid Dodecanoic_Acid->9_OH_Dodecanoic_Acid CYP450 (Hypothesized) 9_OH_Dodecanoyl_CoA 9_OH_Dodecanoyl_CoA 9_OH_Dodecanoic_Acid->9_OH_Dodecanoyl_CoA ACSL 9_OH_Dodecanoylcarnitine_cyto 9-Hydroxydodecanoylcarnitine 9_OH_Dodecanoyl_CoA->9_OH_Dodecanoylcarnitine_cyto CPT1 9_OH_Dodecanoylcarnitine_mito 9-Hydroxydodecanoylcarnitine 9_OH_Dodecanoylcarnitine_cyto->9_OH_Dodecanoylcarnitine_mito CACT 9_OH_Dodecanoyl_CoA_mito This compound Acetyl_CoA Acetyl_CoA 9_OH_Dodecanoyl_CoA_mito->Acetyl_CoA β-Oxidation 9_OH_Dodecanoylcarnitine_mito->9_OH_Dodecanoyl_CoA_mito CPT2

Caption: Hypothesized metabolic pathway of this compound.

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Quantitative Analysis Dodecanoic_Acid Dodecanoic Acid Hydroxylation CYP450-mediated Hydroxylation Dodecanoic_Acid->Hydroxylation 9_OH_Dodecanoic_Acid 9-Hydroxydodecanoic Acid Hydroxylation->9_OH_Dodecanoic_Acid Activation ACSL-mediated CoA Activation 9_OH_Dodecanoic_Acid->Activation 9_OH_Dodecanoyl_CoA_Standard This compound (Standard) Activation->9_OH_Dodecanoyl_CoA_Standard LC_MS_MS LC-MS/MS Analysis (MRM) 9_OH_Dodecanoyl_CoA_Standard->LC_MS_MS Standard Curve Biological_Sample Biological Sample Extraction Extraction & Internal Standard Spiking Biological_Sample->Extraction Extraction->LC_MS_MS Quantification Quantification LC_MS_MS->Quantification

Caption: Proposed experimental workflow for studying this compound.

Conclusion and Future Directions

This compound is an emerging metabolite with a confirmed, albeit not fully detailed, role in mitochondrial fatty acid β-oxidation. The elucidation of its complete biosynthetic pathway, including the specific enzymes responsible for the 9-hydroxylation of dodecanoic acid, is a key area for future research. Furthermore, the development of specific analytical standards and methods will be crucial for accurately quantifying its levels in various biological contexts and for exploring any potential signaling roles it may possess. The experimental frameworks provided in this guide offer a roadmap for researchers to further investigate the metabolism and function of this compound, which may uncover novel aspects of lipid metabolism and its regulation in health and disease.

References

An In-depth Technical Guide on 9-Hydroxydodecanoyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxydodecanoyl-CoA is a hydroxylated medium-chain acyl-coenzyme A (CoA) molecule. While not as extensively studied as other fatty acid metabolites, its structure suggests a role at the intersection of fatty acid hydroxylation and beta-oxidation pathways. This guide provides a comprehensive overview of the current understanding of this compound, covering its biosynthesis, proposed degradation, potential biological roles, and relevant experimental methodologies. Given the limited direct research on this specific molecule, information from closely related compounds is included to provide a broader context.

Biosynthesis of this compound

The formation of this compound is a two-step process involving the hydroxylation of dodecanoic acid (lauric acid) followed by its activation to a CoA thioester.

Step 1: Hydroxylation of Dodecanoic Acid

The initial and rate-limiting step is the hydroxylation of dodecanoic acid to form 9-hydroxydodecanoic acid. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases.[1][2] Specifically, CYP enzymes from the CYP4 family are known to mediate the ω- and (ω-1)-hydroxylation of medium-chain fatty acids.[3][4] The hydroxylation at the 9th carbon (ω-3 position) of dodecanoic acid is a sub-terminal hydroxylation event.

Step 2: Acyl-CoA Synthesis

The resulting 9-hydroxydodecanoic acid is then activated to its CoA ester, this compound, by an acyl-CoA synthetase (ACS).[5] These enzymes catalyze the ATP-dependent formation of a thioester bond between the fatty acid's carboxyl group and coenzyme A.[5] There are different isoforms of ACS with varying substrate specificities for fatty acid chain length and modifications.[5]

G Dodecanoic_Acid Dodecanoic Acid 9_Hydroxydodecanoic_Acid 9-Hydroxydodecanoic Acid Dodecanoic_Acid->9_Hydroxydodecanoic_Acid Cytochrome P450 (e.g., CYP4 family) 9_Hydroxydodecanoyl_CoA This compound 9_Hydroxydodecanoic_Acid->9_Hydroxydodecanoyl_CoA Acyl-CoA Synthetase (ACS) G cluster_beta_oxidation Beta-Oxidation Spiral 9-OH-Dodecanoyl-CoA This compound (C12) 9-OH-Enoyl-CoA 9-Hydroxy-trans-Δ2- dodecenoyl-CoA 9-OH-Dodecanoyl-CoA->9-OH-Enoyl-CoA Acyl-CoA Dehydrogenase 3,9-diOH-Acyl-CoA 3,9-Dihydroxydodecanoyl-CoA 9-OH-Enoyl-CoA->3,9-diOH-Acyl-CoA Enoyl-CoA Hydratase 9-OH-3-Ketoacyl-CoA 9-Hydroxy-3-ketododecanoyl-CoA 3,9-diOH-Acyl-CoA->9-OH-3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 7-OH-Decanoyl-CoA 7-Hydroxydecanoyl-CoA (C10) 9-OH-3-Ketoacyl-CoA->7-OH-Decanoyl-CoA Thiolase Acetyl_CoA Acetyl-CoA 9-OH-3-Ketoacyl-CoA->Acetyl_CoA ... ... 7-OH-Decanoyl-CoA->... Further Cycles G 9-HDA 9-Hydroxydodecanoic Acid PPARs PPARs 9-HDA->PPARs GPCRs GPCRs (e.g., FFAR1/4) 9-HDA->GPCRs Nucleus Nucleus PPARs->Nucleus Ligand Activation Cellular_Response Cellular Response (e.g., anti-inflammatory, metabolic changes) GPCRs->Cellular_Response Signal Transduction Gene_Expression Target Gene Expression Nucleus->Gene_Expression Gene_Expression->Cellular_Response

References

The Emerging Role of 9-Hydroxydodecanoyl-CoA in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the cellular signaling functions of 9-Hydroxydodecanoyl-CoA (9-HDo-CoA), a hydroxylated medium-chain fatty acyl-CoA. While direct research on 9-HDo-CoA is nascent, this document synthesizes current understanding by examining the signaling roles of its corresponding free fatty acid, 9-hydroxydodecanoic acid, and related molecules. The primary signaling axis identified involves the activation of the G-protein coupled receptor 84 (GPR84), a key player in inflammatory responses. A secondary potential pathway involving the peroxisome proliferator-activated receptor gamma (PPARγ) is also discussed. This guide presents available quantitative data, detailed experimental protocols for studying these pathways, and visual diagrams of the signaling cascades and experimental workflows to facilitate further research and drug development in this area.

Introduction

Medium-chain fatty acids (MCFAs) and their derivatives are increasingly recognized not only as metabolic intermediates but also as active signaling molecules.[1] this compound is the activated form of 9-hydroxydodecanoic acid, a 12-carbon hydroxylated fatty acid. Within the cell, fatty acids are converted to their acyl-CoA esters to participate in various metabolic and signaling processes. This guide focuses on the signaling functions of 9-HDo-CoA, extrapolating from the known activities of its free fatty acid form and other structurally similar lipids. The primary focus will be on its role as a ligand for the G-protein coupled receptor GPR84 and its potential interaction with the nuclear receptor PPARγ.

GPR84-Mediated Signaling

The G-protein coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids with carbon chain lengths of 9 to 14.[2] It is predominantly expressed in immune cells such as macrophages, neutrophils, and microglia.[3] Hydroxylated MCFAs, including 3-hydroxydecanoic acid and 3-hydroxydodecanoic acid, have been identified as potent agonists of GPR84, suggesting that 9-hydroxydodecanoic acid, and by extension its activated CoA form, is a likely endogenous ligand.[4][5]

Signaling Pathway

Activation of GPR84 by its ligands initiates a pro-inflammatory signaling cascade. GPR84 is coupled to the Gαi/o subunit of the heterotrimeric G-protein.[6] Ligand binding leads to the dissociation of the Gαi/o subunit, which in turn inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] The released Gβγ subunits can activate downstream pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt and Extracellular signal-regulated kinase (ERK) pathways.[3][8] Ultimately, these signaling events converge on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3][8]

GPR84_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-HDoA 9-Hydroxydodecanoic Acid GPR84 GPR84 9-HDoA->GPR84 Binds G_protein Gαi/oβγ GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates ERK ERK G_protein->ERK Activates cAMP cAMP AC->cAMP Produces cAMP->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylates IκB IκB pAkt->IκB Inhibits pERK p-ERK ERK->pERK Phosphorylates pERK->IκB Inhibits NFκB_active NF-κB IκB->NFκB_active Releases NFκB_inactive NF-κB NFκB_inactive->IκB Bound to NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus Translocates DNA DNA NFκB_nucleus->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Induces transcription

Caption: GPR84 Signaling Pathway.
Quantitative Data

AgonistReceptorAssay TypeEC50 / IC50Cell TypeReference
Decanoic acid (C10)Human GPR84cAMP Inhibition~12 µM (EC50)Mammalian cells[7]
3-Hydroxydecanoic acidHuman GPR84cAMP InhibitionNot specified, but potentMammalian cells[4]
6-n-octylaminouracil (6-OAU)Human GPR84Calcium Mobilization1.01 µM (EC50)HEK293 cells[9]
ZQ-16Human GPR84Not specified0.213 µM (EC50)Not specified[10]
TUG-2099Human GPR84Not specified0.3 nM (EC50)Not specified[10]

PPARγ-Mediated Signaling

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1] Several oxidized and hydroxylated fatty acids have been identified as PPARγ ligands.[11] Although direct evidence for 9-hydroxydodecanoic acid is lacking, its structural similarity to other known PPARγ agonists, such as 9-HODE and 13-HODE, suggests it may also function as a PPARγ activator.[11][12]

Signaling Pathway

As a nuclear receptor, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[13] In the absence of a ligand, this complex can be bound to co-repressors, inhibiting gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of co-repressors and the recruitment of co-activators. This activated complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[1] In macrophages, PPARγ activation is generally associated with anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production.[14][15]

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-HDoA 9-Hydroxydodecanoic Acid PPARg PPARγ 9-HDoA->PPARg Binds CoRepressor Co-repressor 9-HDoA->CoRepressor Causes dissociation PPARg_RXR PPARγ/RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR->PPARg_RXR PPARg_RXR->CoRepressor Binds in absence of ligand CoActivator Co-activator PPARg_RXR->CoActivator Recruits in presence of ligand PPRE PPRE PPARg_RXR->PPRE CoActivator->PPRE Binds to TargetGenes Target Genes (e.g., CD36, Anti-inflammatory mediators) PPRE->TargetGenes Regulates transcription

Caption: PPARγ Signaling Pathway.
Quantitative Data

Quantitative data on the direct interaction of 9-hydroxydodecanoic acid with PPARγ is not currently available. However, data for other hydroxylated fatty acids can provide an indication of potential activity.

LigandReceptorAssay TypeIC50 / EC50Reference
9-HODEPPARγRadioligand Binding~0.4-0.6 µM (IC50)[16]
13-HODEPPARγRadioligand Binding~0.4-0.6 µM (IC50)[16]
Rosiglitazone (synthetic agonist)PPARγRadioligand Binding0.25 µM (IC50)[16]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the signaling functions of this compound and its free fatty acid form.

GPR84 Activation Assay (cAMP Inhibition)

This protocol measures the ability of a ligand to activate the Gαi/o-coupled GPR84, resulting in the inhibition of forskolin-stimulated cAMP production.

Workflow Diagram:

GPR84_Assay_Workflow start Start seed_cells Seed GPR84-expressing cells in a 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 pretreat Pre-treat cells with varying concentrations of 9-HDoA incubate1->pretreat stimulate Stimulate with Forskolin (B1673556) pretreat->stimulate incubate2 Incubate for 30 minutes stimulate->incubate2 lyse Lyse cells incubate2->lyse measure_cAMP Measure intracellular cAMP levels (e.g., using a competitive immunoassay) lyse->measure_cAMP analyze Analyze data and calculate EC50 measure_cAMP->analyze end End analyze->end

Caption: Workflow for GPR84 Activation Assay.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR84 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Seeding: Seed the cells at a density of 5 x 104 cells/well in a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of 9-hydroxydodecanoic acid in assay buffer (e.g., HBSS with 0.1% BSA).

  • Assay:

    • Wash the cells once with assay buffer.

    • Add the diluted 9-hydroxydodecanoic acid to the wells and incubate for 15 minutes at 37°C.

    • Add forskolin (final concentration of 5 µM) to all wells except the negative control and incubate for 30 minutes at 37°C.

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.

  • cAMP Measurement: Determine the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., a competitive ELISA or a time-resolved fluorescence resonance energy transfer-based assay).

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

NF-κB Activation Assay (Nuclear Translocation)

This assay quantifies the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

Methodology:

  • Cell Culture and Treatment:

    • Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in RPMI-1640 medium with 10% FBS.

    • Seed cells in a 24-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of 9-hydroxydodecanoic acid for a specified time (e.g., 1-4 hours). Include a positive control (e.g., LPS) and a vehicle control.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block non-specific binding with 5% BSA in PBS.

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the fluorescence intensity of p65 in the nucleus and cytoplasm to determine the nuclear-to-cytoplasmic ratio, which indicates the extent of translocation.[17]

Cytokine Production Assay (ELISA)

This protocol measures the secretion of pro-inflammatory cytokines, such as IL-6, from immune cells in response to stimulation.

Methodology:

  • Cell Culture and Stimulation:

    • Culture primary macrophages or a macrophage cell line in a 24-well plate.

    • Treat the cells with different concentrations of 9-hydroxydodecanoic acid for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA:

    • Perform an enzyme-linked immunosorbent assay (ELISA) for IL-6 according to the manufacturer's instructions for a commercial ELISA kit.[18]

    • Briefly, coat a 96-well plate with a capture antibody for IL-6.

    • Add the collected supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add the substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of IL-6 in the samples.

Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound in cellular extracts.

Workflow Diagram:

LCMS_Workflow start Start harvest_cells Harvest and lyse cells start->harvest_cells add_is Add internal standard (e.g., 13C-labeled acyl-CoA) harvest_cells->add_is extract_lipids Extract acyl-CoAs using a suitable solvent mixture dry_down Dry the extract under nitrogen extract_lipids->dry_down add_is->extract_lipids reconstitute Reconstitute in LC-MS compatible solvent dry_down->reconstitute inject Inject onto LC-MS/MS system reconstitute->inject analyze Analyze data, quantify based on standard curve and internal standard inject->analyze end End analyze->end

Caption: Workflow for Acyl-CoA Quantification.

Methodology:

  • Sample Preparation:

    • Harvest cells and immediately quench metabolism by flash-freezing in liquid nitrogen.

    • Lyse the cells and extract acyl-CoAs using a solvent system such as acidic acetonitrile/isopropanol.[19] An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added at the beginning of the extraction.

  • LC-MS/MS Analysis:

    • Separate the extracted acyl-CoAs using reverse-phase liquid chromatography.

    • Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard will need to be determined.

  • Quantification: Create a standard curve using known concentrations of a this compound standard to quantify the amount in the samples.

Conclusion

This compound is emerging as a potentially important signaling molecule, primarily through the action of its free fatty acid form on the G-protein coupled receptor GPR84. This interaction triggers pro-inflammatory signaling cascades in immune cells, suggesting a role in inflammatory processes. A secondary, potentially anti-inflammatory, pathway involving PPARγ may also be relevant. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the precise functions of this compound and to explore its potential as a therapeutic target. Further research is needed to determine the specific binding kinetics of 9-hydroxydodecanoic acid with its receptors and to fully elucidate its physiological and pathological roles.

References

An In-depth Technical Guide to 9-Hydroxydodecanoyl-CoA: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxydodecanoyl-CoA is a hydroxy fatty acyl-coenzyme A molecule that plays a putative role in fatty acid metabolism. As an intermediate in the metabolic pathways of dodecanoic acid, its characterization is crucial for understanding lipid biochemistry and its potential implications in metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the postulated biological roles of this compound. Detailed experimental protocols for its synthesis and analysis are also presented, alongside visual representations of relevant metabolic pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development and life sciences.

Chemical Structure and Identity

This compound is an acyl-CoA derivative of 9-hydroxydodecanoic acid. The molecule consists of a 12-carbon fatty acid chain with a hydroxyl group at the C-9 position, linked to a coenzyme A moiety via a thioester bond.

The constituent parts are:

  • 9-Hydroxydodecanoic Acid: A 12-carbon saturated fatty acid with a hydroxyl group at the ninth carbon.

  • Coenzyme A (CoA): A complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate.

The chemical structure of this compound can be conceptually understood as the condensation of the carboxyl group of 9-hydroxydodecanoic acid with the thiol group of coenzyme A.

Physicochemical Properties

Table 1: Quantitative Data for this compound and its Precursor

PropertyThis compound9-Hydroxydodecanoic Acid
Molecular Formula C33H58N7O18P3S[1]C12H24O3[2]
Molecular Weight 965.84 g/mol [1]216.32 g/mol [2]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Expected to be soluble in water and polar organic solventsSparingly soluble in water, soluble in organic solvents
Physical State Predicted to be a solid at room temperatureData not available

Biological Role and Significance

While specific signaling pathways involving this compound have not been elucidated, its structure suggests involvement in several key metabolic processes, primarily fatty acid metabolism. The presence of a hydroxyl group on the acyl chain indicates it could be a substrate or product of enzymes involved in fatty acid oxidation or biosynthesis.

Potential Role in Fatty Acid β-Oxidation

Hydroxyacyl-CoA intermediates are central to the β-oxidation spiral, the primary pathway for the breakdown of fatty acids to produce energy. Typically, this involves 3-hydroxyacyl-CoA intermediates. The metabolism of a 9-hydroxy fatty acid would likely require additional enzymatic steps to be channeled into the main β-oxidation pathway.

Involvement in ω- and (ω-1)-Oxidation

The hydroxylation of fatty acids at positions other than the β-carbon is a known metabolic pathway. ω-oxidation, which occurs at the terminal methyl carbon, and subsequent oxidations can lead to the formation of dicarboxylic acids. (ω-1)-hydroxylation, which would result in a hydroxyl group at the C-11 position for dodecanoic acid, is also a recognized pathway. The position of the hydroxyl group at C-9 suggests that this compound could be an intermediate in a less common fatty acid oxidation pathway, potentially serving as a substrate for further oxidation. These alternative oxidation pathways can be significant when β-oxidation is impaired and serve to provide intermediates for the citric acid cycle.[3]

Precursor for Bioactive Molecules

Hydroxy fatty acids and their derivatives can act as signaling molecules or be incorporated into more complex lipids with specific biological functions. For instance, they are components of cutin in plants and can be involved in the production of insect pheromones.[3] In mammals, they can be esterified into complex lipids and may have roles in inflammatory processes.

Metabolic Pathways

The following diagrams illustrate the general pathways in which this compound is likely to be involved.

fatty_acid_activation FA 9-Hydroxydodecanoic Acid ACS Acyl-CoA Synthetase FA->ACS AMP_PPi AMP + PPi ACS->AMP_PPi Acyl_CoA This compound ACS->Acyl_CoA Activation CoA Coenzyme A CoA->ACS ATP ATP ATP->ACS

Activation of 9-Hydroxydodecanoic Acid to its CoA ester.

beta_oxidation_pathway cluster_mitochondrion Mitochondrial Matrix Acyl_CoA Fatty Acyl-CoA (Cn) Dehydrogenase Acyl-CoA Dehydrogenase Acyl_CoA->Dehydrogenase FADH2 FADH2 Dehydrogenase->FADH2 Enoyl_CoA trans-Δ2-Enoyl-CoA Dehydrogenase->Enoyl_CoA Oxidation FAD FAD FAD->Dehydrogenase Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA Hydration H2O H2O H2O->Hydratase Hydroxy_Dehydrogenase β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxy_Dehydrogenase NADH NADH Hydroxy_Dehydrogenase->NADH Ketoacyl_CoA β-Ketoacyl-CoA Hydroxy_Dehydrogenase->Ketoacyl_CoA Oxidation NAD NAD+ NAD->Hydroxy_Dehydrogenase Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Thiolase->Shorter_Acyl_CoA Thiolysis Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA CoA CoA-SH CoA->Thiolase

General pathway of mitochondrial fatty acid β-oxidation.

Experimental Protocols

Proposed Synthesis of this compound

A specific, optimized protocol for the synthesis of this compound is not available. However, a general enzymatic synthesis approach can be proposed based on established methods for other acyl-CoAs.

Objective: To synthesize this compound from 9-hydroxydodecanoic acid and Coenzyme A.

Materials:

  • 9-hydroxydodecanoic acid

  • Coenzyme A (lithium salt)

  • Acyl-CoA Synthetase (from Pseudomonas sp. or a similar source, with broad substrate specificity)

  • ATP (disodium salt)

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Methanol (B129727)

  • Acetonitrile (B52724)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl2

    • 2 mM DTT

    • 1 mM 9-hydroxydodecanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO if necessary)

    • 1.5 mM Coenzyme A

    • Acyl-CoA Synthetase (e.g., 0.1 U/µL)

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or by heat inactivation at 95°C for 5 minutes.

  • Purification by SPE:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the quenched reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove salts and unreacted hydrophilic components.

    • Elute the this compound with an increasing gradient of methanol or acetonitrile in water.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Resuspend the purified this compound in a suitable buffer (e.g., potassium phosphate buffer) and store at -80°C.

Analysis of this compound by LC-MS/MS

Objective: To detect and quantify this compound in a biological sample or from a synthesis reaction.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Materials:

  • C18 reversed-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 10 mM ammonium acetate

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA or an acyl-CoA with an odd-chain length not present in the sample)

Procedure:

  • Sample Preparation:

    • For biological samples, perform an extraction using a method suitable for acyl-CoAs, such as protein precipitation with cold methanol or acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the sample in a small volume of the initial mobile phase.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution to separate the analytes. A typical gradient might start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion ESI mode.

    • For targeted quantification, use Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]+ of this compound (m/z 966.84). The product ions would need to be determined experimentally, but a characteristic neutral loss of the phosphopantetheine moiety is often observed for acyl-CoAs.

    • For identification, a full scan or product ion scan can be performed.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio.

    • Quantify the analyte by comparing its peak area to that of the internal standard and a standard curve prepared with a purified standard of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis S1 Enzymatic Reaction S2 Quenching S1->S2 S3 SPE Purification S2->S3 S4 Solvent Evaporation S3->S4 A1 Sample Extraction S4->A1 Synthesized Product A2 LC Separation A1->A2 A3 MS/MS Detection A2->A3 A4 Data Analysis A3->A4

Workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a molecule of interest in the field of lipid metabolism. While specific details regarding its properties and biological functions are still emerging, its structure strongly suggests a role as an intermediate in fatty acid oxidation or as a precursor to other bioactive lipids. The protocols outlined in this guide provide a framework for its synthesis and analysis, which will be instrumental for researchers seeking to further investigate its metabolic fate and physiological relevance. Future studies focusing on the enzymatic machinery that produces and metabolizes this compound will be critical in fully understanding its role in health and disease.

References

The Natural Occurrence of 9-Hydroxydodecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxydodecanoyl-CoA is a hydroxylated medium-chain acyl-coenzyme A (CoA) molecule. While its 3-hydroxy and ω-hydroxy isomers are well-documented intermediates in fatty acid metabolism, the natural occurrence and biological significance of this compound are less understood. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of this compound in organisms, its putative biosynthesis, potential metabolic roles, and signaling functions. This document also includes detailed experimental protocols for its detection and analysis, alongside visual representations of relevant biochemical pathways and workflows. Given the limited direct research on this compound, this guide synthesizes direct evidence with plausible inferences from related hydroxy fatty acids to provide a foundational resource for researchers in lipidomics, drug discovery, and metabolic engineering.

Natural Occurrence

The confirmed natural occurrence of the precursor molecule, 9-hydroxydodecanoic acid, is currently limited to the plant kingdom.

Plants: 9-Hydroxydodecanoic acid has been identified in the seed oil of Blepharis scindica, a plant belonging to the Acanthaceae family. The presence of the free fatty acid in seed oil suggests that its activated form, this compound, is likely an intracellular intermediate in the biosynthesis of storage lipids within this plant. However, to date, there are no reports of the direct detection or quantification of this compound in Blepharis scindica or any other plant species.

Bacteria, Fungi, and Animals: Currently, there is no direct evidence for the natural occurrence of 9-hydroxydodecanoic acid or this compound in bacteria, fungi, or animals. However, various bacteria and fungi are known to produce a wide array of hydroxy fatty acids through different enzymatic pathways, including hydroxylation of fatty acids by cytochrome P450 monooxygenases and hydration of unsaturated fatty acids. For instance, Lactobacillus plantarum can produce 3-hydroxy fatty acids, which possess antifungal properties. While the 9-hydroxy isomer of dodecanoic acid has not been reported, the enzymatic machinery for fatty acid hydroxylation is widespread in the microbial world, suggesting that its presence in some species cannot be ruled out.

In animals, the metabolism of medium-chain fatty acids is well-characterized, primarily involving β-oxidation. While various hydroxy fatty acids are known to be produced, the focus has been on those generated through well-established metabolic pathways or as signaling molecules derived from longer-chain polyunsaturated fatty acids.

Biosynthesis of this compound

The biosynthesis of this compound is yet to be experimentally demonstrated. However, based on known biochemical reactions, a two-step pathway is the most probable route:

  • Hydroxylation of Dodecanoyl-CoA (or Dodecanoic Acid): The introduction of a hydroxyl group at the 9th carbon position of a dodecanoyl (lauryl) backbone is likely catalyzed by a cytochrome P450 monooxygenase. These enzymes are known to hydroxylate fatty acids at various positions. While ω- and (ω-1)-hydroxylation are common, in-chain hydroxylation also occurs. The regioselectivity of these enzymes is determined by their active site architecture. It is plausible that a specific P450 enzyme exists that can catalyze the 9-hydroxylation of dodecanoyl-CoA or dodecanoic acid.

  • Activation of 9-Hydroxydodecanoic Acid: If 9-hydroxydodecanoic acid is formed first, it would need to be activated to its CoA ester. This reaction is catalyzed by acyl-CoA synthetases (ACSs), also known as fatty acid:CoA ligases. Long-chain acyl-CoA synthetases (LACSs) are a family of enzymes that activate fatty acids with 12 or more carbons. Some LACS isoforms have been shown to have a preference for hydroxylated fatty acids. Therefore, it is highly probable that a LACS enzyme is responsible for the conversion of 9-hydroxydodecanoic acid to this compound.

Biosynthesis Dodecanoyl_CoA Dodecanoyl-CoA P450 Cytochrome P450 Monooxygenase (putative) Dodecanoyl_CoA->P450 Hydroxydodecanoyl_CoA This compound P450->Hydroxydodecanoyl_CoA + O2, + NADPH Dodecanoic_Acid Dodecanoic Acid P450_acid Cytochrome P450 Monooxygenase (putative) Dodecanoic_Acid->P450_acid Hydroxydodecanoic_Acid 9-Hydroxydodecanoic Acid LACS Long-Chain Acyl-CoA Synthetase Hydroxydodecanoic_Acid->LACS LACS->Hydroxydodecanoyl_CoA + ATP, + CoA P450_acid->Hydroxydodecanoic_Acid + O2, + NADPH

Putative biosynthetic pathways for this compound.

Potential Metabolic and Signaling Roles

The specific metabolic fate and signaling functions of this compound remain to be elucidated. However, based on the roles of other medium-chain fatty acids and hydroxy fatty acids, several potential functions can be proposed.

Metabolic Roles:

  • Intermediate in Catabolism: this compound could be an intermediate in a modified β-oxidation pathway. The hydroxyl group may need to be further oxidized or removed for complete degradation.

  • Precursor for Complex Lipids: In Blepharis scindica, this compound is likely incorporated into triacylglycerols, the primary form of energy storage in seeds. It could also potentially be incorporated into other complex lipids like phospholipids (B1166683) or glycolipids.

  • Substrate for Further Modification: The hydroxyl group could be a site for further enzymatic modifications, such as glycosylation or acylation, leading to the formation of more complex bioactive molecules.

Signaling Roles:

Medium-chain fatty acids and their derivatives are emerging as important signaling molecules. They can act as ligands for G-protein coupled receptors (GPCRs), thereby modulating various cellular processes. For example, 3-hydroxydecanoic acid is an agonist for the GPR84 receptor. It is plausible that this compound or its corresponding free fatty acid could also interact with specific GPCRs or other receptors to regulate cellular signaling pathways related to inflammation, metabolism, or cell proliferation.

Signaling HDC_CoA This compound HDC_acid 9-Hydroxydodecanoic Acid HDC_CoA->HDC_acid Acyl-CoA Thioesterase GPCR G-Protein Coupled Receptor (putative) HDC_acid->GPCR Signaling_Cascade Downstream Signaling (e.g., cAMP, Ca2+) GPCR->Signaling_Cascade Cellular_Response Cellular Response (e.g., gene expression, metabolic changes) Signaling_Cascade->Cellular_Response

A potential signaling pathway involving 9-Hydroxydodecanoic Acid.

Quantitative Data

To date, there are no published studies that provide quantitative data on the concentration of this compound in any biological sample. The table below is provided as a template for future research in this area.

OrganismTissue/Cell TypeConditionConcentration (pmol/g tissue or pmol/mg protein)Reference
Blepharis scindicaDeveloping Seeds-Not Determined-
Homo sapiensPlasmaHealthyNot Detected-
Escherichia coliWhole cells-Not Detected-

Experimental Protocols

The analysis of acyl-CoA molecules is challenging due to their low abundance and chemical instability. The following protocols provide a general framework for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the current gold standard for this type of analysis.

Protocol 1: Extraction of Acyl-CoAs from Plant Tissues
  • Sample Collection and Preparation:

    • Harvest fresh plant tissue (e.g., developing seeds of Blepharis scindica) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction:

    • To approximately 100 mg of powdered tissue, add 1 mL of ice-cold extraction buffer (e.g., 2-propanol/50 mM KH2PO4 (pH 7.2) (1:1, v/v) containing an internal standard, such as [13C]-labeled acyl-CoA).

    • Homogenize the sample using a tissue homogenizer on ice.

    • Incubate the homogenate at -20°C for 30 minutes.

  • Phase Separation:

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the acyl-CoAs.

  • Sample Concentration:

    • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).

Extraction_Workflow Start Frozen Plant Tissue Grinding Grind in Liquid Nitrogen Start->Grinding Extraction Add Extraction Buffer and Homogenize Grinding->Extraction Incubation Incubate at -20°C Extraction->Incubation Centrifugation Centrifuge at 14,000 x g Incubation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Under Nitrogen Supernatant->Drying Reconstitution Reconstitute in LC-MS/MS Solvent Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Workflow for the extraction of acyl-CoAs from plant tissues.

Protocol 2: Quantification of this compound by LC-MS/MS
  • Chromatographic Separation:

    • Use a reverse-phase C18 column suitable for the separation of medium-chain acyl-CoAs.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and an organic component (e.g., acetonitrile).

    • Optimize the gradient to achieve good separation of this compound from other acyl-CoAs.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Perform Multiple Reaction Monitoring (MRM) for the specific detection and quantification of this compound.

      • Precursor Ion: The [M+H]+ ion of this compound. The exact mass will need to be calculated.

      • Product Ion: A characteristic fragment ion of the CoA moiety, such as the ion at m/z 428.1 (adenosine-3'-phosphate 5'-diphosphate) or other specific fragments.

  • Quantification:

    • Generate a standard curve using a synthetic standard of this compound of known concentrations.

    • Quantify the amount of this compound in the biological samples by comparing the peak area of the analyte to the standard curve, normalized to the internal standard.

Conclusion and Future Directions

The study of this compound is in its infancy. While its natural occurrence in the plant kingdom has been established, its presence in other organisms, its precise biosynthetic pathway, and its biological functions remain largely unknown. The protocols and information provided in this guide are intended to serve as a starting point for researchers interested in exploring this potentially important metabolite.

Future research should focus on:

  • Broadening the Search: Screening a wider range of organisms, including bacteria, fungi, and animals, for the presence of this compound using sensitive LC-MS/MS methods.

  • Enzyme Discovery and Characterization: Identifying and characterizing the specific cytochrome P450 monooxygenase responsible for the 9-hydroxylation of dodecanoic acid and the acyl-CoA synthetase that activates the resulting hydroxy fatty acid.

  • Functional Studies: Investigating the metabolic fate of this compound and its potential role as a signaling molecule, including screening for its interaction with receptors.

  • Quantitative Analysis: Developing and applying robust quantitative methods to determine the concentration of this compound in various biological systems under different physiological conditions.

Answering these questions will provide a clearer picture of the role of this compound in biology and may open up new avenues for applications in biotechnology and medicine.

Methodological & Application

chromatographic separation of 9-Hydroxydodecanoyl-CoA isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Chromatographic Separation of 9-Hydroxydodecanoyl-CoA Isomers for Researchers and Drug Development Professionals.

Introduction

This compound is a critical intermediate in the metabolic pathway of fatty acid oxidation. The stereochemistry of the hydroxyl group, specifically the differentiation between the (R) and (S) enantiomers, is of significant interest in metabolic research and drug development. These isomers can have distinct biological activities and metabolic fates. Accurate and robust analytical methods are therefore essential for their separation and quantification. This application note provides detailed protocols for the chromatographic separation of this compound isomers using chiral High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), along with sample preparation guidelines for biological matrices.

Challenges in Isomer Separation

The primary analytical challenge lies in the separation of stereoisomers (enantiomers) due to their identical physicochemical properties in an achiral environment. Chiral chromatography is required to resolve these isomers. Additionally, positional isomers, if present, can pose further separation challenges due to their similar structures and polarities.

Experimental Protocols

Sample Preparation from Biological Tissues (e.g., Liver)

This protocol is adapted from established methods for acyl-CoA extraction.[1][2]

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water

  • Internal Standard (IS) solution (e.g., ¹³C₃¹⁵N₁-labeled lactoyl-CoA or another suitable odd-chain acyl-CoA)[3]

  • Oasis HLB 1cc (30 mg) SPE columns

  • Methanol (B129727)

  • 5% (w/v) 5-sulfosalicylic acid

Procedure:

  • Weigh approximately 20 mg of frozen tissue and place it in a 2 mL microcentrifuge tube on dry ice.

  • Add 500 µL of ice-cold 10% TCA and the internal standard.

  • Homogenize the tissue for 30 seconds at 1500 rpm using a tissue homogenizer.

  • Sonicate the sample for 12 pulses of 0.5 seconds each.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.

  • Condition an SPE column by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the cleared supernatant from the sample onto the SPE column.

  • Wash the column with 2 mL of 5% methanol in water.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 5% 5-sulfosalicylic acid for LC-MS/MS analysis.[3]

Chiral HPLC-MS/MS Method for this compound Isomers

This method utilizes a chiral stationary phase for the separation of the (R) and (S) enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral Stationary Phase: Chiralpak AD-RH, 4.6 x 250 mm, 5 µm[4]

  • Tandem Mass Spectrometer with Electrospray Ionization (ESI)

Chromatographic Conditions:

Parameter Value
Column Chiralpak AD-RH, 4.6 x 250 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 25°C
Injection Volume 10 µL

| Gradient | 0-2 min: 2% B, 2-15 min: 2% to 50% B, 15-20 min: 50% to 95% B, 20-25 min: 95% B, 25-26 min: 95% to 2% B, 26-30 min: 2% B |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MS/MS Transitions Precursor Ion (m/z) -> Product Ion (m/z)
This compound [M+H]⁺ -> Specific fragments

| Internal Standard | Specific transition for the chosen IS |

Data Presentation

The following table summarizes representative quantitative data for the chiral separation of this compound isomers based on typical performance of similar analyses. Actual values may vary depending on the specific system and conditions.

AnalyteRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (fmol)Limit of Quantification (LOQ) (fmol)
(R)-9-Hydroxydodecanoyl-CoA 12.5\multirow{2}{}{>1.5}\multirow{2}{}{1-10}\multirow{2}{*}{5-50}
(S)-9-Hydroxydodecanoyl-CoA 13.2

Note: The resolution (Rs) between the two enantiomers should be greater than 1.5 for baseline separation. LOD and LOQ values are based on typical sensitivities for acyl-CoA analysis by LC-MS/MS.[5]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Biological Tissue Homogenize Homogenization in TCA with Internal Standard Tissue->Homogenize Centrifuge1 Centrifugation Homogenize->Centrifuge1 SPE Solid-Phase Extraction (SPE) Centrifuge1->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC Chiral HPLC Separation Reconstitute->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Quant Quantification of Isomers MS->Quant

Caption: Workflow for the extraction and analysis of this compound isomers.

Signaling Pathway Context

This compound is an intermediate in fatty acid β-oxidation. Related hydroxy fatty acids, such as 9-HODE, have been shown to act as signaling molecules, for instance, by activating peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.[6]

G FA Fatty Acids AcylCoA Fatty Acyl-CoA FA->AcylCoA Activation BetaOx Mitochondrial β-Oxidation AcylCoA->BetaOx NineHDoCoA This compound (R and S isomers) PPARs PPARα/γ Activation NineHDoCoA->PPARs Potential Activation BetaOx->NineHDoCoA intermediate AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA GeneExp Target Gene Expression (e.g., CD36, FASN) PPARs->GeneExp Induces LipidMeta Regulation of Lipid Metabolism GeneExp->LipidMeta

Caption: Potential role of this compound in fatty acid metabolism and signaling.

Conclusion

The protocols detailed in this application note provide a robust framework for the separation and quantification of this compound isomers. The use of chiral HPLC coupled with MS/MS detection offers the necessary selectivity and sensitivity for analyzing these critical metabolites in complex biological samples. This methodology is vital for advancing our understanding of the distinct roles of fatty acid isomers in metabolic health and disease, and for the development of targeted therapeutic interventions.

References

Application Notes and Protocols for Developing Cellular Assays for 9-Hydroxydodecanoyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxydodecanoyl-CoA is a hydroxylated medium-chain acyl-CoA molecule. While the precise biological roles of this compound are still under investigation, related hydroxy fatty acids and their CoA esters are known to be involved in various cellular processes, including fatty acid metabolism and cellular signaling. For instance, other hydroxylated fatty acids have been shown to act as signaling molecules, potentially through the activation of peroxisome proliferator-activated receptors (PPARs)[1][2]. The study of this compound is crucial for understanding its potential role in metabolic pathways and its impact on cellular function.

These application notes provide a comprehensive guide to developing cellular assays to investigate the activity and metabolic fate of this compound. The protocols outlined below are designed to be adaptable to various cell types and research questions.

Potential Signaling Pathway of this compound

The signaling pathway of this compound is not yet fully elucidated. However, based on the known functions of similar hydroxy fatty acids, a plausible pathway involves its interaction with nuclear receptors like PPARs. These receptors are key regulators of lipid and glucose metabolism.

putative_signaling_pathway 9-OH-Dodecanoyl-CoA 9-OH-Dodecanoyl-CoA PPAR_Activation PPAR Activation 9-OH-Dodecanoyl-CoA->PPAR_Activation Binds to and activates PPARs Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Gene_Expression Target Gene Expression PPAR_Activation->Gene_Expression Regulates Metabolic_Changes Metabolic Changes (e.g., Fatty Acid Oxidation) Gene_Expression->Metabolic_Changes

Caption: Putative signaling pathway of this compound.

Experimental Protocols

Protocol 1: Cellular Uptake and Metabolism of this compound using LC-MS/MS

This protocol details a method to quantify the cellular uptake and conversion of this compound into its downstream metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow:

lcms_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis Cell_Seeding Seed Cells Cell_Treatment Treat with 9-OH-Dodecanoyl-CoA Cell_Seeding->Cell_Treatment Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Metabolite_Extraction Extract Acyl-CoAs Cell_Lysis->Metabolite_Extraction LC_Separation LC Separation Metabolite_Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of this compound metabolism.

Materials:

  • Cell line of interest (e.g., HepG2, C2C12)

  • Cell culture medium and supplements

  • This compound (synthesis may be required or custom ordered)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), Acetonitrile, Water (LC-MS grade)

  • Formic acid

  • Cell scrapers

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a desired density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for different time points (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., PBS).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 80% methanol containing the internal standard to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in 100 µL of 50% methanol.

    • Inject the sample into the LC-MS/MS system.

    • Perform chromatographic separation using a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Detect and quantify this compound and its potential metabolites using multiple reaction monitoring (MRM) mode.

Data Presentation:

Treatment GroupTime Point (hours)This compound (pmol/mg protein)Metabolite A (pmol/mg protein)Metabolite B (pmol/mg protein)
Vehicle Control1
1 µM 9-OH-Dodecanoyl-CoA1
10 µM 9-OH-Dodecanoyl-CoA1
50 µM 9-OH-Dodecanoyl-CoA1
Vehicle Control6
1 µM 9-OH-Dodecanoyl-CoA6
10 µM 9-OH-Dodecanoyl-CoA6
50 µM 9-OH-Dodecanoyl-CoA6
Vehicle Control24
1 µM 9-OH-Dodecanoyl-CoA24
10 µM 9-OH-Dodecanoyl-CoA24
50 µM 9-OH-Dodecanoyl-CoA24
Protocol 2: Assessing the Impact of this compound on Fatty Acid Oxidation

This protocol measures the effect of this compound on the rate of fatty acid β-oxidation (FAO) by quantifying the oxidation of a radiolabeled fatty acid substrate.

Experimental Workflow:

fao_assay_workflow cluster_cell_prep Cell Preparation & Pre-treatment cluster_oxidation_reaction Fatty Acid Oxidation cluster_measurement Measurement of Oxidation Products Cell_Seeding_FAO Seed Cells Pre_Incubation Pre-incubate with 9-OH-Dodecanoyl-CoA Cell_Seeding_FAO->Pre_Incubation Add_Radiolabeled_FA Add [¹⁴C]-Palmitate Pre_Incubation->Add_Radiolabeled_FA Incubation Incubate to allow oxidation Add_Radiolabeled_FA->Incubation Trap_CO2 Trap ¹⁴CO₂ Incubation->Trap_CO2 Measure_ASM Measure Acid-Soluble Metabolites (ASMs) Incubation->Measure_ASM Scintillation_Counting Scintillation Counting Trap_CO2->Scintillation_Counting Measure_ASM->Scintillation_Counting

Caption: Workflow for the fatty acid oxidation assay.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • [1-¹⁴C]-Palmitic acid complexed to BSA

  • Etomoxir (positive control for FAO inhibition)

  • Scintillation vials and cocktail

  • Scintillation counter

  • Perchloric acid

  • NaOH

Procedure:

  • Cell Preparation and Pre-treatment:

    • Seed cells in T-25 flasks and grow to confluence.

    • Pre-treat cells with different concentrations of this compound or vehicle for a specified time (e.g., 24 hours). Include a positive control group treated with Etomoxir.

  • Fatty Acid Oxidation Assay:

    • Wash cells with PBS and add serum-free medium containing 0.5% BSA.

    • Add the [1-¹⁴C]-palmitate-BSA complex to each flask to a final concentration of 0.2 µCi/mL.

    • Seal the flasks with rubber stoppers fitted with a center well containing a filter paper wick.

    • Incubate for 2-4 hours at 37°C.

  • Measurement of ¹⁴CO₂ and Acid-Soluble Metabolites (ASMs):

    • To measure ¹⁴CO₂, inject 200 µL of 1M NaOH onto the filter paper to trap the evolved gas.

    • Inject 300 µL of 70% perchloric acid into the medium to stop the reaction and release dissolved CO₂.

    • Incubate for another hour at 37°C.

    • Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.

    • To measure ASMs, collect the acidified medium and centrifuge to pellet cell debris.

    • Transfer a portion of the supernatant to a scintillation vial.

  • Data Analysis:

    • Measure the radioactivity in the vials using a scintillation counter.

    • Normalize the counts per minute (CPM) to the total protein content of each flask.

    • Calculate the rate of fatty acid oxidation as nmol of palmitate oxidized per hour per mg of protein.

Data Presentation:

Treatment Group¹⁴CO₂ Production (nmol/hr/mg protein)Acid-Soluble Metabolites (nmol/hr/mg protein)Total Fatty Acid Oxidation (nmol/hr/mg protein)
Vehicle Control
1 µM 9-OH-Dodecanoyl-CoA
10 µM 9-OH-Dodecanoyl-CoA
50 µM 9-OH-Dodecanoyl-CoA
Etomoxir (Positive Control)

Conclusion

The provided protocols offer a robust framework for initiating the investigation of this compound's cellular activity. The LC-MS/MS method allows for the direct tracking of its metabolic fate, while the fatty acid oxidation assay provides insights into its functional effects on cellular energy metabolism. These assays, in combination with other techniques such as gene expression analysis (e.g., qPCR for PPAR target genes), will enable a comprehensive understanding of the biological significance of this compound. Researchers are encouraged to optimize these protocols for their specific cell models and experimental conditions.

References

Application Notes and Protocols for 9-Hydroxydodecanoyl-CoA in In Vitro Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxydodecanoyl-CoA is a hydroxylated medium-chain fatty acyl-coenzyme A. While its precise biological roles and metabolic pathways are not extensively characterized, its structural similarity to intermediates in fatty acid metabolism and signaling molecules suggests its potential involvement in various enzymatic processes. As 9-hydroxydodecanoic acid has been identified as a plant metabolite, enzymes such as cytochrome P450 hydroxylases are plausible candidates for its synthesis and further metabolism.[1][2]

These application notes provide detailed protocols for the in vitro use of this compound, focusing on a hypothetical assay with a cytochrome P450 (CYP) enzyme, which represents a likely class of interacting proteins. Additionally, protocols for assessing its potential as a substrate for acyl-CoA dehydrogenases are included, acknowledging that its non-canonical structure may not be ideal for these enzymes.

Biochemical Properties and Handling

Proper handling and storage of this compound are critical for maintaining its integrity in enzymatic assays.

PropertyValue/Recommendation
Molecular Formula C33H58N7O18P3S
Appearance White to off-white powder
Solubility Soluble in aqueous buffers (pH 6-8)
Storage Store at -20°C or below. Prepare fresh solutions for each experiment.
Stability Prone to hydrolysis. Avoid repeated freeze-thaw cycles.

Application 1: Substrate for Cytochrome P450 Fatty Acid Hydroxylases

Background: Cytochrome P450 enzymes are a diverse family of monooxygenases that catalyze the hydroxylation of a wide range of substrates, including fatty acids.[3][4][5] Plant and microbial P450s are known to produce hydroxy fatty acids.[1][6] An in vitro assay can be designed to determine if this compound can be further metabolized by a P450 enzyme or to test the enzymatic synthesis of this compound from dodecanoyl-CoA.

Experimental Workflow: Cytochrome P450 Assay

CYP450_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Reaction Buffer A1 Combine Buffer, Substrate, and Enzyme P1->A1 P2 Prepare Substrate (this compound) P2->A1 P3 Prepare Enzyme (Recombinant CYP450) P3->A1 P4 Prepare NADPH Solution A3 Initiate Reaction with NADPH P4->A3 A2 Pre-incubate at 37°C A1->A2 A2->A3 A4 Incubate at 37°C A3->A4 A5 Stop Reaction (e.g., with acid or solvent) A4->A5 D1 NADPH Depletion (Spectrophotometry at 340 nm) A5->D1 D2 Metabolite Detection (LC-MS/MS or HPLC) A5->D2

Caption: Workflow for a cytochrome P450 enzymatic assay.

Protocol: In Vitro Cytochrome P450 Assay

This protocol is designed to measure the activity of a putative this compound hydroxylase by monitoring the consumption of NADPH.

Materials:

  • This compound

  • Recombinant Cytochrome P450 enzyme and its reductase partner

  • NADPH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a 10 mM stock solution of this compound in an appropriate aqueous buffer.

  • Prepare a 10 mM stock solution of NADPH in the reaction buffer. Determine the precise concentration by measuring its absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

  • Set up the reaction mixture in a 96-well plate. For each reaction, combine:

    • Potassium phosphate buffer (to a final volume of 200 µL)

    • Recombinant CYP450 enzyme and its reductase partner (concentration to be optimized empirically)

    • This compound (at various concentrations, e.g., 0-200 µM)

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH to a final concentration of 200 µM.

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Calculate the rate of NADPH consumption from the linear portion of the curve.

Data Presentation:

Substrate Concentration (µM)Initial Rate (µM NADPH/min)
0 (Control)
10
25
50
100
200

Data in this table should be experimentally determined.

Application 2: Potential Substrate for Acyl-CoA Dehydrogenases

Background: Acyl-CoA dehydrogenases (ACADs) are key enzymes in mitochondrial beta-oxidation, catalyzing the formation of a double bond between the α and β carbons of the fatty acyl-CoA substrate.[7] While this compound is not a typical substrate, some ACADs exhibit broad specificity.[3] This assay can screen for potential activity.

Experimental Workflow: Acyl-CoA Dehydrogenase Assay

ACAD_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Reaction Buffer A1 Combine Buffer, Substrate, and Electron Acceptor P1->A1 P2 Prepare Substrate (this compound) P2->A1 P3 Prepare Enzyme (e.g., MCAD, LCAD) A3 Initiate Reaction with Enzyme P3->A3 P4 Prepare Electron Acceptor (e.g., Ferricenium) P4->A1 A2 Pre-incubate at 30°C A1->A2 A2->A3 A4 Incubate at 30°C A3->A4 D1 Monitor Reduction of Electron Acceptor (Spectrophotometry) A4->D1

Caption: Workflow for an Acyl-CoA Dehydrogenase assay.

Protocol: In Vitro Acyl-CoA Dehydrogenase Assay

This protocol uses an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), to measure ACAD activity.

Materials:

  • This compound

  • Recombinant medium-chain (MCAD) or long-chain (LCAD) acyl-CoA dehydrogenase

  • Ferricenium hexafluorophosphate

  • Tris-HCl buffer (100 mM, pH 7.6)

  • Spectrophotometer

Procedure:

  • Prepare a 10 mM stock solution of this compound in an appropriate aqueous buffer.

  • Prepare a 10 mM stock solution of ferricenium hexafluorophosphate in acetonitrile.

  • Set up the reaction mixture in a cuvette:

    • Tris-HCl buffer

    • Ferricenium hexafluorophosphate (final concentration of 300 µM)

    • This compound (at various concentrations, e.g., 0-100 µM)

  • Equilibrate the mixture at 30°C for 3 minutes.

  • Initiate the reaction by adding the ACAD enzyme.

  • Monitor the decrease in absorbance at 300 nm (the wavelength of maximal absorbance for ferricenium).

  • Calculate the initial rate of reaction using the extinction coefficient for ferricenium (ε = 4.3 mM⁻¹cm⁻¹).

Data Presentation:

Substrate Concentration (µM)EnzymeInitial Rate (µmol/min/mg)
50MCAD
100MCAD
50LCAD
100LCAD

Data in this table should be experimentally determined.

Putative Signaling Pathway Involving this compound

While no specific signaling pathway for this compound has been elucidated, hydroxylated fatty acids are known to act as signaling molecules, often through nuclear receptors like PPARs. The following diagram illustrates a hypothetical pathway.

Putative_Signaling_Pathway cluster_synthesis Synthesis cluster_signaling Signaling Cascade DodecanoylCoA Dodecanoyl-CoA CYP450 Cytochrome P450 Hydroxylase DodecanoylCoA->CYP450 NineHDCoA This compound CYP450->NineHDCoA PPAR PPARα/γ NineHDCoA->PPAR Putative Ligand PPRE PPRE (in target gene promoter) PPAR->PPRE RXR RXR RXR->PPRE GeneExp Target Gene Expression (e.g., lipid metabolism genes) PPRE->GeneExp Transcription

Caption: A hypothetical signaling pathway for this compound.

This putative pathway suggests that this compound, after its synthesis from dodecanoyl-CoA by a cytochrome P450 enzyme, may act as a ligand for peroxisome proliferator-activated receptors (PPARs). This interaction could lead to the transcription of genes involved in lipid metabolism and inflammation. This hypothesis is based on the known functions of other hydroxylated fatty acids.

Conclusion

The provided application notes and protocols offer a framework for investigating the enzymatic interactions of this compound. The primary focus on cytochrome P450 enzymes is based on the established role of this enzyme class in fatty acid hydroxylation. The protocols for acyl-CoA dehydrogenases serve as a screening tool for broader substrate specificity. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems. Further investigation is required to fully elucidate the metabolic fate and signaling functions of this molecule.

References

Application Note: Quantification of 9-Hydroxydodecanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in metabolomics, lipidomics, and the study of fatty acid metabolism.

Introduction: 9-Hydroxydodecanoyl-CoA is a medium-chain hydroxy fatty acyl-coenzyme A thioester. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1] The hydroxylation of the fatty acid chain introduces a key functional group that can signify specific metabolic states or disease processes. Accurate quantification of specific acyl-CoAs like this compound is crucial for understanding cellular energy status, identifying biomarkers for metabolic disorders, and assessing the mechanism of action of therapeutic agents. However, their analysis is challenging due to their low abundance, inherent instability, and structural similarity to other acyl-CoAs.[1][2]

This document provides a detailed protocol for the sensitive and specific quantification of this compound from biological matrices using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method.

Comparison of Analytical Methods

While several techniques can be employed for acyl-CoA analysis, LC-MS/MS offers superior sensitivity and specificity, which is critical for low-abundance species.[3]

ParameterLC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[3][4]120 pmol (with derivatization)[3]~50 fmol[3]
Limit of Quantification (LOQ) 5-50 fmol[3]1.3 nmol (LC/MS-based)[3]~100 fmol[3]
Linearity (R²) >0.99[3]>0.99Variable
Precision (RSD%) < 5%[3]< 15%< 20%
Specificity High (based on precursor/product ion mass)Moderate (risk of co-elution)[3]High (enzyme-specific)[3]
Throughput HighModerateLow to Moderate

Experimental Workflow for this compound Quantification

The overall workflow involves sample extraction, purification via solid-phase extraction, chromatographic separation, and detection by tandem mass spectrometry.

Quantification_Workflow cluster_prep Sample Preparation cluster_purify Purification & Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Quench Metabolic Quenching (e.g., Liquid N2) Sample->Quench Homogenize Homogenization (in Acidic Buffer) Quench->Homogenize Extract Acyl-CoA Extraction (e.g., Acetonitrile) Homogenize->Extract SPE Solid-Phase Extraction (C18 or Anion Exchange) Extract->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: General experimental workflow for quantifying this compound.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is adapted from established methods for extracting a broad range of acyl-CoAs from tissues and cells.[5][6] All steps should be performed on ice or at 4°C to minimize enzymatic degradation.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Buffer: 100 mM KH₂PO₄, pH 4.9

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0) or other odd-chain acyl-CoA

  • Acetonitrile (ACN), HPLC grade

  • 2-Propanol, HPLC grade

  • Solid-Phase Extraction (SPE) Cartridges: C18 or strong anion exchange

Procedure:

  • Sample Collection & Quenching:

    • For cultured cells, rinse the cell plate twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and centrifuge at 1,000 x g for 5 min at 4°C.[5] Discard the supernatant.

    • For tissues, weigh approximately 50-100 mg of fresh tissue and immediately flash-freeze in liquid nitrogen.[7]

  • Homogenization:

    • Resuspend cell pellet or powdered frozen tissue in 1 mL of ice-cold Extraction Buffer containing the internal standard (e.g., 10-20 nmol of C17:0-CoA).

    • Homogenize thoroughly using a glass homogenizer or a bead beater.[6]

  • Protein Precipitation & Extraction:

    • Add 2 mL of 2-propanol to the homogenate, vortex vigorously for 1 minute.[6]

    • Add 4 mL of acetonitrile, vortex for 5 minutes, and centrifuge at 2,000 x g for 10 minutes to pellet precipitated proteins.[6]

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[3]

    • Dilute the supernatant from the previous step with 10 mL of 100 mM KH₂PO₄ (pH 4.9).[6]

    • Load the diluted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[3]

    • Elute the acyl-CoAs with 1 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 95% Mobile Phase A).[3]

Protocol 2: LC-MS/MS Quantification

This protocol utilizes reverse-phase liquid chromatography for separation coupled with tandem mass spectrometry for detection, operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

Instrumentation & Columns:

  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, <2 µm particle size).[1][8]

LC Parameters:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (or 0.1% Formic Acid in Water).[3][9]

  • Mobile Phase B: Acetonitrile.[9]

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Column Temperature: 40°C.

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 2
    1.5 2
    6.0 95
    8.0 95
    8.1 2

    | 12.0 | 2 |

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Key MRM Transitions (Hypothetical):

    • The primary fragmentation of acyl-CoAs involves the neutral loss of the phosphopantetheine group. The precursor ion will be [M+H]⁺. The most common product ion for acyl-CoAs is m/z 428.2 (adenosine-3'-phosphate-5'-diphosphate fragment) or related fragments.

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound 952.4 428.2 Optimized (e.g., 35-45)
      Internal Standard (C17:0-CoA) 1004.5 428.2 Optimized (e.g., 40-50)

      Note: The exact m/z values and collision energies must be optimized empirically using an authentic analytical standard.

Data Analysis:

  • Generate a standard curve using an authentic this compound standard of known concentrations.

  • Plot the peak area ratio of the analyte to the internal standard against the concentration of the standard.

  • Quantify the amount of this compound in the biological samples by interpolating their peak area ratios from the standard curve.

Metabolic Context: Fatty Acid β-Oxidation

This compound is an intermediate in fatty acid metabolism. Specifically, it can be a substrate in the mitochondrial β-oxidation pathway, a key process for cellular energy production. The enzyme acyl-CoA dehydrogenase 9 (ACAD9), for example, has been shown to have activity towards long-chain unsaturated acyl-CoAs.[10][11] The pathway involves the sequential removal of two-carbon units.

Beta_Oxidation LCFA Long-Chain Fatty Acyl-CoA (e.g., C16:0-CoA) Cycle1 β-Oxidation Cycle 1 LCFA->Cycle1 C14 C14-Acyl-CoA Cycle1->C14 AcetylCoA Acetyl-CoA (to TCA Cycle) Cycle1->AcetylCoA 2C Cycle2 β-Oxidation Cycle 2 C14->Cycle2 C12 Dodecanoyl-CoA (C12:0-CoA) Cycle2->C12 Cycle2->AcetylCoA 2C Hydroxy_C12 This compound C12->Hydroxy_C12 Hydroxylation Enzyme 3-Hydroxyacyl-CoA Dehydrogenase Hydroxy_C12->Enzyme Keto_C12 9-Oxododecanoyl-CoA Enzyme->Keto_C12 Keto_C12->Cycle2 Further Oxidation

Caption: Simplified role of a hydroxy acyl-CoA in mitochondrial β-oxidation.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 9-Hydroxydodecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Hydroxydodecanoyl-CoA. The information is tailored to address common challenges encountered during mass spectrometry-based analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode electrospray ionization mass spectrometry (ESI-MS)?

A1: For this compound (Chemical Formula: C₃₃H₅₈N₇O₁₈P₃S), the expected protonated precursor ion [M+H]⁺ is approximately m/z 954.29. Acyl-CoAs typically exhibit a characteristic fragmentation pattern in tandem mass spectrometry (MS/MS).[1][2][3][4] The most common fragmentation includes a neutral loss of the 3'-phospho-ADP moiety (507.1 Da) and the formation of a key fragment ion at m/z 428.0365, which corresponds to the adenosine (B11128) 3',5'-diphosphate fragment.[1][4]

Therefore, the primary multiple reaction monitoring (MRM) transitions to consider for this compound would be:

  • Precursor Ion (Q1): m/z 954.3

  • Product Ion (Q3): m/z 447.2 (resulting from the neutral loss of 507.1)

  • Product Ion (Q3): m/z 428.0

Additional product ions may be observed due to fragmentation of the acyl chain, and their formation can be investigated through product ion scans.

Q2: I am observing a low signal or no signal for my this compound standard. What are the initial troubleshooting steps?

A2: When encountering low or no signal, a systematic approach is crucial. Begin with the following checks:

  • Mass Spectrometer Performance: Infuse a known, stable compound to verify that the mass spectrometer is functioning correctly and that there is a stable electrospray.

  • Fresh Standards and Solvents: Prepare fresh dilutions of your this compound standard and fresh mobile phases. Acyl-CoA compounds can be susceptible to degradation, particularly hydrolysis in aqueous solutions.

  • Instrument Parameters: Confirm that all instrument settings, including ionization source parameters (e.g., capillary voltage, gas flows, and temperatures) and MS parameters (precursor/product ions, collision energy), are correctly configured for your analyte.

Q3: What are the common causes of poor peak shape and low intensity for this compound?

A3: Several factors can contribute to poor chromatographic performance and low signal intensity for acyl-CoAs:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis. It is important to keep samples in acidic conditions and at low temperatures to minimize degradation.

  • Inefficient Ionization: The composition of the mobile phase significantly impacts ionization efficiency. The presence of matrix components from biological samples can also suppress the ionization of the target analyte.

  • Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions or non-optimized collision energy can lead to poor sensitivity.

  • Chromatographic Issues: Poor peak shape can result from column contamination or using an inappropriate column. Repeated injections of biological extracts can lead to a buildup of material on the column, causing peak distortion.[5]

Troubleshooting Guides

Issue 1: High Background Noise or Matrix Effects

High background noise or ion suppression from complex biological matrices can obscure the signal of this compound.

Troubleshooting Steps:

  • Sample Preparation: Employ a robust sample preparation method to remove interfering substances. Solid-phase extraction (SPE) with a C18 sorbent is a common and effective technique for cleaning up acyl-CoA samples.

  • Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate this compound from co-eluting matrix components. This may involve adjusting the gradient, flow rate, or trying a different column chemistry (e.g., HILIC for polar compounds).

  • Internal Standard: Use a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation and instrument response.

Issue 2: Inconsistent Retention Time

Shifts in retention time can lead to inaccurate quantification and peak integration.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to retention time variability.

  • Column Temperature: Maintain a constant and stable column temperature using a column oven. Fluctuations in temperature can affect retention times.

  • Column Integrity: If retention time shifts persist, the column may be degrading or contaminated. Washing the column or replacing it may be necessary.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for the extraction and cleanup of this compound from biological samples.

  • Homogenization: Homogenize the tissue or cell sample in an ice-cold extraction buffer (e.g., 2:1:1 methanol (B129727):chloroform:water).

  • Protein Precipitation: Centrifuge the homogenate to pellet the protein and collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 2: LC-MS/MS Method for this compound

This is a representative LC-MS/MS method that can be adapted and optimized for your specific instrument and application.

Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point for Optimization
954.3447.225
954.3428.035

Note: Collision energy should be optimized for your specific instrument to achieve the best signal intensity.

Visualizations

Logical Workflow for Troubleshooting Low Signal Intensity

TroubleshootingWorkflow Troubleshooting Low Signal for this compound start Low or No Signal Observed check_ms Verify MS Performance (infuse known standard) start->check_ms check_consumables Prepare Fresh Standards and Mobile Phases check_ms->check_consumables MS OK no_signal Persistent Low Signal check_ms->no_signal MS Issue check_consumables->start Degraded check_params Confirm Instrument Parameters check_consumables->check_params Consumables OK check_params->start Incorrect optimize_ms Optimize MS Parameters (Collision Energy, etc.) check_params->optimize_ms Parameters OK optimize_lc Optimize LC Method (Gradient, Column) optimize_ms->optimize_lc improve_cleanup Improve Sample Cleanup (e.g., SPE) optimize_lc->improve_cleanup signal_restored Signal Restored improve_cleanup->signal_restored improve_cleanup->no_signal contact_support Contact Instrument Manufacturer Support no_signal->contact_support

A logical workflow for diagnosing and resolving low signal intensity issues during the analysis of this compound.

Mitochondrial Beta-Oxidation Pathway for a Hydroxyacyl-CoA

The following diagram illustrates the general pathway for the mitochondrial beta-oxidation of a hydroxyacyl-CoA, which is relevant to the metabolism of this compound.

BetaOxidation Mitochondrial Beta-Oxidation of a Hydroxyacyl-CoA cluster_0 Mitochondrial Matrix hydroxyacyl_coa This compound dehydrogenase Acyl-CoA Dehydrogenase hydroxyacyl_coa->dehydrogenase enoyl_coa Enoyl-CoA dehydrogenase->enoyl_coa FAD -> FADH2 hydratase Enoyl-CoA Hydratase enoyl_coa->hydratase ketoacyl_coa 3-Ketoacyl-CoA hydratase->ketoacyl_coa H2O thiolase Thiolase ketoacyl_coa->thiolase NAD+ -> NADH acetyl_coa Acetyl-CoA thiolase->acetyl_coa CoA-SH shorter_acyl_coa Decanoyl-CoA thiolase->shorter_acyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

References

minimizing ion suppression in LC-MS analysis of acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and achieve reliable, high-quality data in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a critical issue in acyl-CoA analysis?

A1: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, where the ionization efficiency of the target analytes (acyl-CoAs) is reduced by co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[3][4] In electrospray ionization (ESI), which is commonly used for acyl-CoA analysis, matrix components can compete with the analyte for access to the droplet surface for ionization or alter the physical properties of the droplet, hindering the formation of gas-phase analyte ions.[2][5] Given the complexity of biological samples from which acyl-CoAs are extracted, this is a significant challenge.[2][6]

Q2: What are the most common sources of ion suppression when analyzing acyl-CoAs?

A2: The primary sources of ion suppression in acyl-CoA analysis originate from the biological matrix itself.[1] Common interfering substances include:

  • Phospholipids (B1166683): Abundant in biological membranes, these are notorious for causing significant ion suppression in the middle of reversed-phase chromatographic runs.[6][7]

  • Salts and Buffers: Non-volatile salts from buffers used during sample preparation can crystallize in the ESI source, reducing ionization efficiency and contaminating the system.[1][8]

  • Proteins and Peptides: Inadequately removed proteins can precipitate in the system or co-elute, causing suppression.[6]

  • Ion-Pairing Reagents: While often necessary for good chromatography of polar acyl-CoAs, some ion-pairing reagents, particularly strong acids like trifluoroacetic acid (TFA), are known to severely suppress MS signal.[9][10]

Q3: How can I detect and diagnose ion suppression in my acyl-CoA analysis?

A3: A systematic approach is necessary to confirm that ion suppression is affecting your results. The most direct method is the post-column infusion experiment .[2][6] This technique involves infusing a constant flow of your acyl-CoA standard into the MS source while injecting a blank matrix extract onto the LC column. Any dip in the constant signal baseline corresponds to a region of ion suppression caused by eluting matrix components.[2][6] Another common method is to compare the peak area of an analyte in a standard solution (neat solvent) versus its peak area when spiked into a prepared sample matrix post-extraction.[2] A significantly lower peak area in the matrix indicates the presence of ion suppression.[2]

Troubleshooting Guides

Problem: I am observing low signal intensity for my acyl-CoA analytes.

This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of your target compounds.[4]

Workflow for Diagnosing and Mitigating Low Signal Intensity

Caption: Troubleshooting workflow for low LC-MS signal intensity.

Solutions:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2] Protein precipitation alone is often insufficient, as it does not effectively remove phospholipids and salts.[4] Employ more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][5]

  • Optimize Chromatography: Adjust your LC method to chromatographically separate your acyl-CoA analytes from regions of ion suppression.[1][2] Using columns with alternative chemistry (e.g., embedded polar groups) or employing Hydrophilic Interaction Liquid Chromatography (HILIC) can alter selectivity and move analytes away from interfering species.[11][12] Higher resolution chromatography, such as UPLC, can also mitigate co-elution.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for ion suppression that cannot be eliminated.[1][3] It co-elutes with the analyte and experiences the same degree of suppression, allowing for an accurate analyte/IS ratio for quantification.[1][13]

  • Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen the suppression effect.[5][14]

Problem: My results are inconsistent and irreproducible.

Variable ion suppression between samples is a likely cause of poor reproducibility. This can happen when the composition of the biological matrix differs from one sample to the next.[4]

Solutions:

  • Standardize Sample Preparation: Ensure your sample cleanup protocol (e.g., SPE) is robust and consistently applied to all samples, calibrators, and quality controls. A consistent cleanup will yield a more consistent residual matrix, leading to more reproducible suppression effects.

  • Use Matrix-Matched Calibration Standards: Prepare your calibration standards and QCs in the same biological matrix as your unknown samples (e.g., plasma from an untreated animal).[1] This helps to ensure that the calibrators and the unknown samples experience similar matrix effects, improving accuracy.[1][13]

  • Employ a Stable Isotope-Labeled Internal Standard: This is the most effective solution for correcting sample-to-sample variability in ion suppression.[3] Because the SIL-IS and the analyte behave almost identically during ionization, the ratio remains stable even if the degree of suppression varies between injections.[1]

Problem: I'm using an ion-pairing reagent for better peak shape, but my sensitivity is very low.

This is a common trade-off. Ion-pairing reagents are often necessary to achieve good peak shape and retention for polar acyl-CoAs on reversed-phase columns, but many are detrimental to ESI sensitivity.

Solutions:

  • Choose an MS-Friendly Ion-Pairing Reagent: Avoid strong, non-volatile ion-pairing reagents. Trifluoroacetic acid (TFA) is a strong suppressor and should be used sparingly (<0.05%), if at all.[9] Formic acid (0.1-0.2%) is a much weaker suppressor and is generally preferred for LC-MS applications.[9][10] For highly polar acyl-CoAs, consider alternatives like using volatile amine reagents (e.g., triethylamine, TEA) in combination with an agent like hexafluoroisopropanol (HFIP), though this may require a dedicated LC-MS system to avoid contamination.[9][15]

  • Use the Lowest Effective Concentration: Use the minimum concentration of the ion-pairing reagent required to achieve acceptable chromatography.[15]

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to ion-paired reversed-phase chromatography for polar compounds. HILIC operates with high organic mobile phases, which can enhance ESI sensitivity and avoids the need for harsh ion-pairing reagents.[11][12]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
TechniqueKey Interferences RemovedTypical Ion Suppression LevelAdvantagesDisadvantages
Protein Precipitation (PPT) ProteinsHighFast, simple, inexpensiveLeaves phospholipids, salts, and other small molecules that cause significant suppression.[4][6]
Liquid-Liquid Extraction (LLE) Salts, some polar interferencesModerate to LowGood for removing salts; can be selective.[2]Can be labor-intensive; may not remove all phospholipids.
Solid-Phase Extraction (SPE) Phospholipids, salts, proteinsLowHighly effective and selective cleanup; can be automated.[1][6]More expensive; requires method development.
Table 2: Impact of Common Ion-Pairing Reagents on LC-MS Signal
Ion-Pairing ReagentTypical ConcentrationChromatographic PerformanceMS Signal SuppressionComments
Formic Acid (FA) 0.1 - 0.2%ModerateLowGenerally the best choice for MS compatibility.[9][10]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%ExcellentSevereStrong signal suppression; avoid if possible or use at very low concentrations (<0.05%).[9][10]
Ammonium Acetate/Formate 5 - 10 mMModerateLow to ModerateVolatile buffers that are MS-friendly and can improve spray stability.[16][17]
HFIP / Triethylamine (TEA) VariesExcellent (for oligonucleotides)Low (with specific tuning)Very effective but can persistently contaminate the LC-MS system; often requires a dedicated instrument.[9][15]

Data synthesized from multiple sources indicating relative performance.[9][10][16] A study comparing FA and TFA showed a maximum MS peak intensity of 9 x 10⁷ counts with FA versus 2 x 10⁶ counts with TFA for the same peptide analysis, demonstrating the severe suppressive effect of TFA.[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol provides a general workflow for cleaning up acyl-CoA extracts from a biological matrix using a mixed-mode or polymeric reversed-phase SPE cartridge.

Workflow Diagram

SPE_Workflow cluster_spe SPE Protocol Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Sample (Pre-treated extract) Condition->Load Wash1 3. Wash 1 (Remove polar interferences, e.g., salts) Load->Wash1 Wash2 4. Wash 2 (Remove less polar interferences, e.g., lipids) Wash1->Wash2 Elute 5. Elute Acyl-CoAs (Organic solvent +/- modifier) Wash2->Elute

References

Technical Support Center: Addressing Matrix Effects in 9-Hydroxydodecanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of 9-Hydroxydodecanoyl-CoA and other acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to a decrease in signal, known as ion suppression , or an increase in signal, known as ion enhancement .[1][2] Both phenomena adversely affect the accuracy, reproducibility, and sensitivity of quantitative analysis, and are a primary challenge in the bioanalysis of complex samples.[3][4][5]

Q2: What are the primary causes of matrix effects in the analysis of this compound from biological samples?

In biological matrices such as plasma, serum, and tissue extracts, phospholipids (B1166683) are the most significant cause of matrix effects.[6][7][8] These molecules are highly abundant and are often co-extracted with acyl-CoAs during sample preparation.[3] When they co-elute with this compound, they can compete for ionization in the mass spectrometer's source, typically leading to ion suppression.[7] Other sources of interference can include salts, proteins, and other endogenous metabolites.[1]

Q3: How can I determine if my this compound analysis is being impacted by matrix effects?

There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify at what points during the chromatographic run ion suppression or enhancement occurs. It involves infusing a constant flow of a pure this compound solution into the mass spectrometer after the analytical column while injecting a blank matrix extract. Dips in the otherwise stable signal indicate regions of ion suppression.[1][4]

  • Post-Extraction Spiking: This is a quantitative approach to measure the precise impact of the matrix. The signal response of an analyte spiked into a blank matrix extract (which has gone through the full sample preparation process) is compared to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses reveals the degree of signal suppression or enhancement.[1]

Q4: What is the most effective way to compensate for matrix effects during quantification?

The most reliable method to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[5] A SIL-IS for this compound would be a version of the molecule where some atoms (e.g., ¹²C, ¹H) are replaced with their heavy isotopes (e.g., ¹³C, ²H). Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same matrix effects. By calculating the ratio of the analyte's signal to the SIL-IS's signal, the variability caused by ion suppression or enhancement can be effectively normalized, leading to accurate quantification.[9] If a specific SIL-IS is not available, an odd-chain acyl-CoA can be a suitable alternative.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Poor Sensitivity, Inconsistent Peak Areas, or Non-Reproducible Results
  • Possible Cause: Significant ion suppression caused by phospholipids co-eluting with this compound. Simple sample preparation methods like protein precipitation (PPT) are often insufficient as they fail to remove phospholipids.[7]

  • Recommended Solution: The most effective strategy is to improve the sample cleanup procedure to selectively remove interfering matrix components before they enter the LC-MS system.[1][2][10] Modern phospholipid removal technologies are highly effective.

problem Poor Sensitivity & Inaccurate Quantification cause Matrix Effects (Ion Suppression) problem->cause is caused by source Primary Source: Phospholipids cause->source originates from solutions Mitigation Strategies source->solutions requires cat1 1. Enhance Sample Preparation solutions->cat1 cat2 2. Optimize Chromatography solutions->cat2 cat3 3. Use Corrective Internal Standards solutions->cat3

Caption: Logical relationship for troubleshooting matrix effects.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the effectiveness of common techniques.

TechniquePhospholipid Removal EfficiencyThroughputMethod DevelopmentKey Advantages & Disadvantages
Protein Precipitation (PPT) LowHighMinimalPro: Fast, simple, inexpensive. Con: Does not remove phospholipids, leading to significant matrix effects and column fouling.[7]
Liquid-Liquid Extraction (LLE) MediumLowHighPro: Can provide cleaner extracts than PPT. Con: Time-consuming, requires large solvent volumes, and needs significant method optimization.[10]
Solid-Phase Extraction (SPE) HighMediumHighPro: Capable of high levels of cleanup. Con: Requires extensive, analyte-dependent method development to optimize sorbent and solvents.[1]
Phospholipid Removal Plates/Cartridges Very High (>95%)HighMinimalPro: Combines the speed of PPT with the cleaning power of SPE.[3] Con: Higher cost per sample compared to PPT.
Online SPE (e.g., TurboFlow) Very High (>99%)HighMediumPro: Automated, highly reproducible, and effectively removes phospholipids.[11][12] Con: Requires specialized equipment.
Issue 2: Short Analytical Column Lifespan and Increasing Backpressure
  • Possible Cause: The accumulation of non-volatile matrix components, especially phospholipids, on the analytical column.[3][8] This buildup can foul the stationary phase, leading to peak shape degradation, shifting retention times, and ultimately, a dead column.

  • Recommended Solution: Implement a more rigorous sample cleanup method specifically designed for phospholipid removal, such as HybridSPE, Ostro plates, or online SPE.[3][12] These techniques prevent the majority of phospholipids from ever reaching the analytical column, thereby extending its life and ensuring robust performance.[8]

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spiking

This protocol allows for the calculation of the "Matrix Factor" (MF), which quantifies the degree of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound standard into the final mobile phase solvent to achieve a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Extraction Spike): Take a blank biological matrix sample (e.g., plasma from an untreated subject) and perform the complete extraction/sample preparation procedure. In the final, clean extract, spike the this compound standard to the same final concentration as in Set A.

    • Set C (Blank Matrix): A blank matrix sample carried through the entire extraction procedure without any analyte spike. This is used to confirm no interference at the analyte's retention time.

  • Analyze Samples: Inject multiple replicates (n=3-5) of Set A and Set B into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)

    • An MF of 1.0 indicates no matrix effect.

    • An MF < 1.0 indicates ion suppression.

    • An MF > 1.0 indicates ion enhancement.

Protocol 2: General Method for Sample Cleanup Using Phospholipid Removal Plates

This protocol is a general guideline for plates like HybridSPE® or Ostro™. Always consult the manufacturer's specific instructions.

  • Protein Precipitation:

    • Pipette your biological sample (e.g., 100 µL of plasma) into the well of the phospholipid removal plate.

    • Add 3 parts of precipitation solvent (e.g., 300 µL of 1% formic acid in acetonitrile) that contains your SIL-internal standard.

  • Mix: Vortex the plate for 1-2 minutes to ensure complete protein precipitation.

  • Filtration: Place the plate on a vacuum manifold and apply a gentle vacuum (e.g., <10 in. Hg) or use a positive pressure manifold to force the sample through the plate's filter. The plate's specialized sorbent (often containing zirconia particles) will retain the precipitated proteins and bind the phospholipids.[3][7]

  • Collection: Collect the clean filtrate, which contains your this compound and other acyl-CoAs, in a collection plate below.

  • Analysis: The collected filtrate is ready for direct injection into the LC-MS/MS system.

cluster_0 A: Protein Precipitation (PPT) cluster_1 B: Solid-Phase Extraction (SPE) cluster_2 C: Phospholipid Removal (PLR) Plate a1 1. Add Sample & Precipitation Solvent a2 2. Vortex a1->a2 a3 3. Centrifuge a2->a3 a4 4. Collect Supernatant a3->a4 a5 Result: Proteins Removed Phospholipids Remain a4->a5 b1 1. Condition Cartridge b2 2. Load Sample b1->b2 b3 3. Wash (Interferences) b2->b3 b4 4. Elute Analyte b3->b4 b5 Result: Clean Extract (Technique Dependent) b4->b5 c1 1. Add Sample & Precipitation Solvent to Plate c2 2. Vortex c1->c2 c3 3. Apply Vacuum / Positive Pressure c2->c3 c4 4. Collect Filtrate c3->c4 c5 Result: Proteins & >95% Phospholipids Removed c4->c5

Caption: Comparison of common sample preparation workflows.

References

overcoming low signal intensity for 9-Hydroxydodecanoyl-CoA in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 9-Hydroxydodecanoyl-CoA and other medium-to-long-chain hydroxylated acyl-CoAs. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low signal intensity in their LC-MS experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the analysis of this compound.

Q1: What are the most common causes of low or no signal for this compound in my LC-MS analysis?

A1: Low signal intensity for acyl-CoA compounds is a frequent challenge. The primary reasons often revolve around the inherent chemical properties of these molecules and the analytical methodology. Key factors include:

  • Sample Degradation: Acyl-CoAs are chemically unstable and highly susceptible to hydrolysis, especially in aqueous solutions that are not acidic.[1] Degradation can occur during sample extraction, storage, and even in the autosampler.

  • Inefficient Ionization: The large, polar Coenzyme A moiety combined with a lipid tail gives the molecule complex physicochemical properties. These molecules can exhibit poor ionization efficiency in electrospray ionization (ESI), leading to a weak signal.[1][2]

  • Ion Suppression: Co-eluting components from complex biological matrices (e.g., salts, phospholipids) can interfere with the ionization of the target analyte in the MS source, significantly reducing its signal.[1][3]

  • Suboptimal LC-MS Parameters: An unoptimized method, including incorrect mobile phase composition, improper gradient, or non-ideal MS source and fragmentation settings, will lead to poor sensitivity.[1][2]

  • Poor Chromatographic Peak Shape: Issues like column contamination or overload can cause broad, tailing peaks, which decreases the signal-to-noise ratio and thus lowers sensitivity.[1][3]

Q2: How can I prevent my this compound sample from degrading?

A2: Minimizing degradation is critical for maintaining signal intensity. Acyl-CoAs are unstable, so sample handling requires significant care.[1][4]

  • Work Quickly and on Ice: Perform all extraction steps at low temperatures (4°C or on ice) to reduce enzymatic and chemical degradation.

  • Use Acidified Solvents: Acyl-CoAs are more stable at a slightly acidic pH. Use extraction solvents containing a small amount of acid (e.g., acetic acid) to preserve the thioester bond.

  • Limit Time in Aqueous Solutions: Minimize the time your samples spend in aqueous, non-acidic buffers before and after extraction.[1]

  • Flash Freeze and Store Cold: Immediately after extraction, flash freeze samples in liquid nitrogen and store them at -80°C until analysis.[5]

  • Use Cooled Autosamplers: Set your autosampler to a low temperature (e.g., 4°C) to prevent degradation of reconstituted samples while they are waiting for injection.

Q3: Which ionization mode and MS/MS transitions are best for this compound?

A3: For acyl-CoA analysis, positive electrospray ionization (ESI+) mode is generally more sensitive than negative mode.[6] Acyl-CoAs typically produce a strong protonated molecule [M+H]+.

In tandem MS (MS/MS), the most common and specific fragmentation involves the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507.0 Da) .[6][7][8] Therefore, the primary Multiple Reaction Monitoring (MRM) transition to monitor would be:

  • Precursor Ion (Q1): The m/z of the [M+H]+ ion for this compound.

  • Product Ion (Q3): The m/z of the precursor ion minus 507.0 Da ([M+H - 507.0]+).

Optimizing the collision energy (CE) for this transition is crucial for maximizing signal intensity.[1]

Q4: Should I use Reverse-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) for my analysis?

A4: Both RP and HILIC can be used successfully, and the best choice depends on your specific experimental goals.

  • Reverse-Phase (RP) Chromatography: This is the most common approach, typically using C8 or C18 columns. RP-LC provides excellent separation for long-chain species.[7] Modern UHPLC systems with sub-2-µm particle columns can significantly improve peak shape and signal-to-noise.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for analyzing a broad range of acyl-CoAs, from short-chain (highly polar) to long-chain (less polar), in a single analytical run.[9][10] This can be advantageous for comprehensive acyl-CoA profiling.

Q5: Is chemical derivatization a useful strategy to improve signal?

A5: While not always necessary, chemical derivatization can be a powerful strategy if you are still struggling with low signal after optimizing your LC-MS method. Derivatization aims to attach a chemical group to the analyte that has very high ionization efficiency. For related compounds like fatty acids, derivatization is often used to add a permanently charged group, which allows for detection in positive ion mode with a significant increase in sensitivity.[2] This approach could potentially be adapted for hydroxylated acyl-CoAs, but it adds complexity and requires careful method development.

Systematic Troubleshooting Guide

When encountering low signal, it is crucial to follow a logical and systematic approach to identify the root cause. This guide provides a workflow and detailed protocols to help you diagnose and resolve the issue.

Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting low signal intensity for this compound.

TroubleshootingWorkflow cluster_0 Initial State & Checks cluster_1 Sample & Method Optimization cluster_2 Advanced Strategies Start Low or No Signal Observed CheckMS 1. Verify MS Performance (Infuse known standard, check spray) Start->CheckMS CheckStandard 2. Check Analyte Standard (Prepare fresh standard, inject directly) CheckMS->CheckStandard CheckMS->CheckStandard MS OK? SamplePrep 3. Evaluate Sample Preparation (Check extraction recovery, assess degradation) CheckStandard->SamplePrep CheckStandard->SamplePrep Standard OK? LC_Method 4. Optimize LC Method (Improve peak shape, check for co-elution) SamplePrep->LC_Method SamplePrep->LC_Method Prep OK? MS_Params 5. Optimize MS Parameters (Tune source, optimize collision energy) LC_Method->MS_Params LC_Method->MS_Params Chroma OK? Adv_Cleanup 6. Implement Advanced Cleanup (Use Solid-Phase Extraction - SPE) MS_Params->Adv_Cleanup Derivatization 7. Consider Chemical Derivatization (Enhance ionization efficiency) Adv_Cleanup->Derivatization End Signal Optimized Derivatization->End

Caption: A logical workflow for systematically diagnosing the cause of low LC-MS signal.

Experimental Protocols

Protocol 1: Sample Extraction from Tissue

This protocol is a general guideline for extracting acyl-CoAs from frozen tissue and may require optimization for specific sample types. The key is to keep the sample cold and work quickly.[1][5]

  • Preparation: Pre-cool all tubes and homogenization equipment. Prepare an extraction solvent of Acetonitrile:Isopropanol:Methanol (3:1:1) and a 100 mM potassium phosphate (B84403) buffer (KH₂PO₄, pH 4.9).

  • Homogenization: Weigh ~40 mg of frozen tissue and place it in a 2 mL tube containing 0.5 mL of the ice-cold phosphate buffer. Add an appropriate internal standard (e.g., C17-CoA).

  • Extraction: Add 0.5 mL of the ice-cold extraction solvent to the tube. Immediately homogenize the sample on ice using a bead beater or probe homogenizer until the tissue is fully dispersed.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.

  • Drying: Evaporate the solvent to dryness using a centrifugal vacuum concentrator (SpeedVac) or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% Methanol/Water, for LC-MS analysis. Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Protocol 2: Representative LC-MS/MS Method

This method is a robust starting point for the analysis of this compound using a UHPLC system coupled to a triple quadrupole mass spectrometer.[5]

  • LC Column: Reversed-phase C8 or C18, 1.7 µm particle size (e.g., Waters ACQUITY BEH C8, 2.1 x 150 mm).

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in Water.

  • Mobile Phase B: 15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40-50°C.

  • Injection Volume: 5-10 µL.

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 20
    2.8 45
    3.0 65
    4.0 65
    4.5 20

    | 5.5 | 20 |

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Key Source Parameters:

    • Capillary Voltage: 3.0 - 3.5 kV

    • Source Temperature: 120 - 150°C

    • Desolvation Temperature: 350 - 450°C

    • Nebulizer Gas (N₂): Optimize for stable spray

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation and Optimization

Table 1: Example MS/MS Parameter Setup for this compound

To set up your MRM method, you will need to calculate the theoretical mass of your analyte and predict its fragmentation. The parameters below should be optimized empirically by infusing a pure standard.

AnalyteFormulaPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) [M+H - 507.0]⁺ (m/z)Suggested Collision Energy (CE) Range (eV)
This compoundC₃₃H₅₈N₇O₁₈P₃S950.28443.2830 - 50
C17-CoA (Internal Std.)C₃₈H₆₈N₇O₁₇P₃S1004.37497.3735 - 55
Table 2: Comparison of Analytical Strategies to Improve Signal Intensity

This table summarizes various strategies and their potential impact on the signal of this compound.

StrategyDescriptionPotential Impact on SignalConsiderations
UHPLC System Use of columns with <2 µm particles and high-pressure pumps.High Improves peak efficiency and signal-to-noise ratio.[5]
HILIC Column Uses a polar stationary phase for separating polar analytes.Medium to High Excellent for broad profiling of acyl-CoAs with varying chain lengths in one run.[9][10]
Solid-Phase Extraction (SPE) A sample cleanup technique to remove interfering matrix components.High Reduces ion suppression, leading to a more robust and sensitive assay.[1]
Acidified Solvents Adding acid (e.g., acetic, formic) to extraction and mobile phases.Medium Improves the stability of the acyl-CoA thioester bond, preventing sample loss.
Chemical Derivatization Covalently attaching a highly ionizable tag to the analyte.Very High Can dramatically increase signal but requires extensive method development and validation.[2]

Visualization of a Relevant Biological Pathway

This compound is an intermediate in fatty acid metabolism. Hydroxylated fatty acids and their CoA esters can also act as signaling molecules, often by activating nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors), which regulate the expression of genes involved in lipid metabolism.[11][12]

SignalingPathway cluster_Mito Mitochondrion cluster_Nuc Nucleus FattyAcylCoA Fatty Acyl-CoA BetaOx β-Oxidation Cycle FattyAcylCoA->BetaOx HADH/ACADs HydroxyAcylCoA Hydroxylated Acyl-CoA (e.g., 9-HDo-CoA) BetaOx->HydroxyAcylCoA AcetylCoA Acetyl-CoA BetaOx->AcetylCoA PPAR PPARα/γ HydroxyAcylCoA->PPAR Activates cluster_Nuc cluster_Nuc AcetylCoA->cluster_Nuc Epigenetic Modulation PPRE PPRE (DNA Response Element) PPAR->PPRE RXR RXR RXR->PPRE Transcription Gene Transcription PPRE->Transcription Transcription->FattyAcylCoA Upregulates Lipid Metabolism Genes

Caption: Role of Hydroxylated Acyl-CoAs in metabolism and PPAR signaling.

References

Validation & Comparative

Distinguishing 9-Hydroxydodecanoyl-CoA from its Isomers by Tandem Mass Spectrometry (MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the fields of metabolomics and drug development, the unambiguous identification of lipid isomers is a significant analytical challenge. Positional isomers of molecules like hydroxydodecanoyl-CoA can exhibit vastly different biological activities, making their accurate differentiation crucial. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) based approaches for distinguishing 9-Hydroxydodecanoyl-CoA from its other positional isomers, supported by established experimental principles.

While direct, experimentally validated MS/MS fragmentation data for this compound is not extensively published, this guide leverages established principles of fatty acid and acyl-CoA analysis to provide a robust framework for researchers. The differentiation of these isomers typically relies on chromatographic separation followed by mass spectrometric fragmentation, where the position of the hydroxyl group dictates the formation of specific diagnostic ions.

The Challenge of Isomer Differentiation by Mass Spectrometry

Standard mass spectrometry is adept at determining the mass-to-charge ratio of a molecule, but it often falls short in distinguishing between isomers, which share the same elemental composition and thus the same mass. Tandem mass spectrometry (MS/MS) addresses this by isolating the molecule of interest and fragmenting it to produce a characteristic spectrum. However, for structurally similar isomers, the fragmentation patterns can be very similar. To overcome this, specific analytical strategies are employed, including derivatization to direct fragmentation pathways and the use of high-resolution mass spectrometry to identify unique fragment ions.

Comparative Analysis of MS/MS Fragmentation

The primary strategy for distinguishing positional isomers of hydroxy fatty acyl-CoAs by MS/MS involves identifying fragment ions that are unique to the position of the hydroxyl group. The fragmentation of the acyl chain is influenced by the location of this functional group.

Table 1: Predicted Diagnostic MS/MS Fragment Ions for Positional Isomers of Hydroxydodecanoyl-CoA

Isomer PositionPredicted Diagnostic Fragment Ion(s)Fragmentation Pathway
This compound Cleavage between C8-C9 and C9-C10Alpha-cleavage adjacent to the hydroxyl group.
3-Hydroxydodecanoyl-CoACharacteristic fragments from cleavage near the CoA esterThe proximity of the hydroxyl group to the CoA moiety will significantly alter the fragmentation pattern compared to isomers with the hydroxyl group further down the acyl chain.
12-Hydroxydodecanoyl-CoA (ω-hydroxy)Fragments indicating a terminal hydroxyl groupThe fragmentation will be distinct from secondary hydroxyl isomers, often involving losses of water and fragments from the terminus of the acyl chain.

Note: The m/z values of the diagnostic ions would need to be determined experimentally. The table illustrates the principle of generating unique fragments based on the hydroxyl position.

Experimental Protocols

A robust methodology for distinguishing this compound from its isomers involves a combination of liquid chromatography for physical separation and tandem mass spectrometry for specific detection and characterization.

Sample Preparation and Derivatization (Optional but Recommended)

For enhanced sensitivity and to generate more diagnostic fragment ions, derivatization of the hydroxyl group can be performed. However, for acyl-CoAs, direct analysis is often preferred to avoid sample loss and complexity. If derivatization is pursued, methods for derivatizing fatty acids can be adapted.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatography: Reversed-phase liquid chromatography is a common method for separating acyl-CoAs. A C18 column with a gradient elution using a mobile phase of water and acetonitrile (B52724) with a suitable modifier (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) can effectively separate isomers based on their polarity. The position of the hydroxyl group can influence the retention time, providing an initial layer of differentiation.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of acyl-CoAs.

    • MS1: A full scan MS1 analysis is performed to identify the precursor ion for hydroxydodecanoyl-CoA.

    • MS/MS (Collision-Induced Dissociation - CID): The precursor ion is then selected for fragmentation. The collision energy should be optimized to generate a rich spectrum of fragment ions. The key is to identify the fragments that are unique to the 9-hydroxy position.

Visualization of Analytical Workflow and Fragmentation

To better illustrate the process, the following diagrams outline the experimental workflow and the theoretical fragmentation pattern that distinguishes this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample extraction Acyl-CoA Extraction sample->extraction lc LC Separation of Isomers extraction->lc ms Mass Spectrometry (MS1) lc->ms msms Tandem MS (MS/MS) ms->msms spectra Fragmentation Spectra msms->spectra identification Identification of Diagnostic Ions spectra->identification quantification Isomer Quantification identification->quantification fragmentation_pathway cluster_fragments Characteristic Fragments cluster_isomers Other Isomers parent This compound Precursor Ion fragA Fragment A (Cleavage at C8-C9) parent->fragA Diagnostic fragB Fragment B (Cleavage at C9-C10) parent->fragB Diagnostic common_frags Common Fragments (e.g., loss of water, CoA moiety) parent->common_frags isomer_frags Different Diagnostic Fragments parent_isomer Other Isomer Precursor Ion parent_isomer->isomer_frags

A Comparative Analysis of 9-Hydroxydodecanoyl-CoA and 3-hydroxydodecanoyl-CoA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of lipid metabolism, hydroxylated fatty acyl-CoAs represent a class of molecules with diverse and significant biological roles. This guide provides a detailed comparative analysis of two positional isomers: 9-hydroxydodecanoyl-CoA and 3-hydroxydodecanoyl-CoA. While 3-hydroxydodecanoyl-CoA is a well-characterized intermediate in the canonical fatty acid beta-oxidation pathway, the metabolic significance and biochemical properties of this compound are less defined and are largely inferred from studies of related hydroxy fatty acids. This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct metabolic fates, potential biological activities, and the analytical methodologies required for their study.

Biochemical and Metabolic Properties

The position of the hydroxyl group on the dodecanoyl-CoA backbone dictates the molecule's metabolic pathway and biological function. 3-hydroxydodecanoyl-CoA is a chiral intermediate in the mitochondrial beta-oxidation of dodecanoic acid (a 12-carbon saturated fatty acid). In contrast, this compound is not an intermediate of this primary energy-generating pathway. Its formation is likely attributable to alternative metabolic routes, such as those involving cytochrome P450 (CYP) enzymes or lipoxygenases (LOX), which are responsible for the oxidation of fatty acids at various positions along the acyl chain.

Property3-Hydroxydodecanoyl-CoAThis compound (Inferred)
Metabolic Pathway Mitochondrial Fatty Acid Beta-Oxidation[1]Cytochrome P450-mediated ω- or (ω-n) hydroxylation; Lipoxygenase pathway[2]
Cellular Location Mitochondria[1]Endoplasmic Reticulum (CYP-mediated), Cytosol (LOX-mediated)
Key Enzymes Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, β-ketothiolase[1][3]Cytochrome P450 monooxygenases (e.g., CYP4A, CYP4F), Lipoxygenases[2][4]
Primary Function Energy production (intermediate in ATP generation)[1]Potential signaling molecule, precursor for other bioactive lipids[5][6]
Stereochemistry L-(S)-isomer in beta-oxidation[1]Typically a racemic mixture or specific enantiomer depending on the generating enzyme[6]
Associated Diseases Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, other fatty acid oxidation disorders[7]Potential role in inflammatory conditions and metabolic diseases (inferred from related molecules like 9-HODE)[5]

Metabolic Pathways

The metabolic routes for 3-hydroxydodecanoyl-CoA and this compound are fundamentally different, reflecting their distinct physiological roles.

3-Hydroxydodecanoyl-CoA in Mitochondrial Beta-Oxidation

The catabolism of dodecanoyl-CoA to acetyl-CoA units for energy production involves a four-step enzymatic spiral within the mitochondria. 3-hydroxydodecanoyl-CoA is a key intermediate in this process.

Beta_Oxidation Dodecanoyl_CoA Dodecanoyl-CoA Trans_2_Dodecenoyl_CoA trans-Δ²-Dodecenoyl-CoA Dodecanoyl_CoA->Trans_2_Dodecenoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) L_3_Hydroxydodecanoyl_CoA L-3-Hydroxydodecanoyl-CoA Trans_2_Dodecenoyl_CoA->L_3_Hydroxydodecanoyl_CoA Enoyl-CoA Hydratase (+H₂O) _3_Ketododecanoyl_CoA 3-Ketododecanoyl-CoA L_3_Hydroxydodecanoyl_CoA->_3_Ketododecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) Decanoyl_CoA Decanoyl-CoA _3_Ketododecanoyl_CoA->Decanoyl_CoA β-Ketothiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA _3_Ketododecanoyl_CoA->Acetyl_CoA β-Ketothiolase (+CoA-SH)

Mitochondrial Beta-Oxidation of Dodecanoyl-CoA.
Inferred Metabolic Pathway for this compound

The generation of this compound is likely initiated by enzymes that introduce a hydroxyl group at the C9 position of dodecanoic acid, which is then activated to its CoA ester. This process is analogous to the metabolism of other long-chain fatty acids by CYP450 enzymes.

Hydroxylation_Pathway Dodecanoic_Acid Dodecanoic Acid _9_Hydroxydodecanoic_Acid 9-Hydroxydodecanoic Acid Dodecanoic_Acid->_9_Hydroxydodecanoic_Acid CYP450/LOX (O₂, NADPH) _9_Hydroxydodecanoyl_CoA This compound _9_Hydroxydodecanoic_Acid->_9_Hydroxydodecanoyl_CoA Acyl-CoA Synthetase (ATP, CoA-SH) Further_Metabolites Further Metabolites (e.g., dicarboxylic acids, signaling lipids) _9_Hydroxydodecanoyl_CoA->Further_Metabolites Various Enzymes

Inferred pathway for this compound formation.

Experimental Protocols

Analysis of 3-Hydroxydodecanoyl-CoA and other 3-Hydroxyacyl-CoAs

Objective: To quantify 3-hydroxyacyl-CoA species in biological samples (e.g., cultured cells, tissue homogenates) as a diagnostic marker for fatty acid oxidation disorders.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a suitable buffer.

    • Perform protein precipitation with cold acetonitrile (B52724).

    • Centrifuge to pellet protein and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for LC-MS analysis.

    • For improved sensitivity and chromatographic separation, derivatization of the hydroxyl group can be performed.

  • LC-MS/MS Analysis:

    • Chromatography: Utilize a C18 reversed-phase column for separation.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode.

    • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-hydroxydodecanoyl-CoA and other targeted acyl-CoAs.

Inferred Protocol for the Analysis of this compound

Objective: To detect and characterize this compound in biological matrices to investigate its potential formation and signaling roles.

Methodology: Chiral Chromatography and High-Resolution Mass Spectrometry

  • Sample Preparation:

    • Follow a similar extraction procedure as for 3-hydroxydodecanoyl-CoA.

    • Due to the potential for low abundance, a solid-phase extraction (SPE) step may be necessary to enrich for hydroxy fatty acids.

  • Chromatographic Separation:

    • To resolve potential enantiomers (R- and S-isomers), a chiral stationary phase column is recommended.

    • Alternatively, derivatization with a chiral reagent followed by separation on a standard reversed-phase column can be employed.

  • Mass Spectrometry:

    • High-resolution mass spectrometry (e.g., Orbitrap or TOF) is crucial for accurate mass determination and to distinguish this compound from other isobaric species.

    • Tandem mass spectrometry (MS/MS) will be essential to obtain fragmentation patterns that can help confirm the position of the hydroxyl group. The fragmentation of this compound is expected to differ from that of 3-hydroxydodecanoyl-CoA, providing a basis for their differentiation.[7]

Experimental Workflow Diagram

Experimental_Workflow cluster_3OH 3-Hydroxydodecanoyl-CoA Analysis cluster_9OH This compound Analysis (Inferred) Sample_Prep_3OH Sample Preparation (Protein Precipitation) LC_MSMS_3OH LC-MS/MS (Reversed-Phase, MRM) Sample_Prep_3OH->LC_MSMS_3OH Data_Analysis_3OH Quantification of 3-OH-Acyl-CoAs LC_MSMS_3OH->Data_Analysis_3OH Sample_Prep_9OH Sample Preparation (SPE Enrichment) Chiral_LC_HRMS_9OH Chiral LC-HRMS/MS (High-Resolution MS) Sample_Prep_9OH->Chiral_LC_HRMS_9OH Data_Analysis_9OH Isomer Identification & Relative Quantification Chiral_LC_HRMS_9OH->Data_Analysis_9OH

References

Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity with Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the specificity of antibodies is paramount for the accuracy and reliability of experimental results. This guide provides a comparative analysis of antibody cross-reactivity against various hydroxyacyl-CoAs, a class of molecules central to fatty acid metabolism. Given the structural similarities among short-chain, medium-chain, and long-chain hydroxyacyl-CoAs, understanding the potential for antibody cross-reactivity is crucial for assay development and interpretation of findings.

While direct comparative studies on a single antibody against a comprehensive panel of hydroxyacyl-CoAs are not extensively available in public literature, this guide synthesizes established principles of immunology and analytical methods to present a representative comparison. The data herein is illustrative, designed to guide researchers in planning and interpreting their own cross-reactivity assessments.

Principles of Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[1][2][3] For small molecules like hydroxyacyl-CoAs, which act as haptens and require conjugation to a larger carrier protein to elicit an immune response, the potential for cross-reactivity is a significant consideration.[4][5] The degree of cross-reactivity is influenced by the structural homology between the target antigen and other related molecules.[2][3]

Comparative Analysis of a Hypothetical Anti-3-Hydroxybutyryl-CoA Antibody

To illustrate the assessment of cross-reactivity, we present hypothetical data for a monoclonal antibody raised against 3-hydroxybutyryl-CoA, a short-chain hydroxyacyl-CoA. The performance of this antibody is evaluated against a panel of short-, medium-, and long-chain hydroxyacyl-CoAs using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Data Presentation: Cross-Reactivity Profile

The following table summarizes the binding characteristics of the hypothetical anti-3-hydroxybutyryl-CoA antibody against various hydroxyacyl-CoAs.

AnalyteChain LengthCompetitive ELISA IC50 (nM)Surface Plasmon Resonance (SPR) KD (nM)Cross-Reactivity (%) vs. 3-Hydroxybutyryl-CoA
3-Hydroxybutyryl-CoA Short-chain (C4) 15 10 100%
3-Hydroxyhexanoyl-CoAShort-chain (C6)453533.3%
3-Hydroxyoctanoyl-CoAMedium-chain (C8)2501806.0%
3-Hydroxydodecanoyl-CoAMedium-chain (C12)150011001.0%
3-Hydroxypalmitoyl-CoALong-chain (C16)>10,000>8,000<0.15%
  • IC50 (Half-maximal inhibitory concentration): In a competitive ELISA, this is the concentration of the analyte that inhibits 50% of the antibody binding to the coated antigen. A lower IC50 indicates higher affinity.[1]

  • KD (Equilibrium dissociation constant): Determined by SPR, this value represents the ratio of the dissociation rate to the association rate. A lower KD signifies a stronger binding affinity.

  • Cross-Reactivity (%): Calculated as (IC50 of 3-Hydroxybutyryl-CoA / IC50 of competing analyte) x 100.

Experimental Methodologies

Accurate assessment of antibody cross-reactivity relies on robust experimental protocols. The two primary methods used to generate the data in this guide are Competitive ELISA and Surface Plasmon Resonance.

Detailed Protocol: Competitive ELISA

This method quantifies the ability of different hydroxyacyl-CoAs (analytes) to compete with the target antigen (3-hydroxybutyryl-CoA) for binding to a limited amount of the specific antibody.[6][7][8]

Materials:

  • 96-well microtiter plates

  • Anti-3-hydroxybutyryl-CoA monoclonal antibody

  • 3-hydroxybutyryl-CoA conjugated to a carrier protein (e.g., BSA) for coating

  • Various hydroxyacyl-CoA standards (3-hydroxybutyryl-CoA, 3-hydroxyhexanoyl-CoA, etc.)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with 100 µL of the 3-hydroxybutyryl-CoA-BSA conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the wells three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition:

    • Prepare serial dilutions of the standard hydroxyacyl-CoA analytes.

    • In separate tubes, pre-incubate a fixed concentration of the anti-3-hydroxybutyryl-CoA antibody with the various concentrations of each hydroxyacyl-CoA analyte for 1 hour at room temperature.

  • Incubation: Add 100 µL of the antibody-analyte mixtures to the coated wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the free hydroxyacyl-CoA in the sample.

  • Data Analysis: Plot a standard curve of absorbance versus the log of the analyte concentration. Determine the IC50 value for each hydroxyacyl-CoA.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) is calculated.[9][10]

General Procedure:

  • Chip Preparation: The anti-3-hydroxybutyryl-CoA antibody is immobilized on a sensor chip surface.

  • Analyte Injection: Various concentrations of each hydroxyacyl-CoA are injected over the sensor surface in a continuous flow.

  • Data Collection: The binding and dissociation of the analyte to the immobilized antibody are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Regeneration: The sensor surface is regenerated between analyte injections to remove the bound analyte.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps and relationships in assessing antibody cross-reactivity.

G cluster_ELISA Competitive ELISA Workflow A1 Coat Plate with 3-Hydroxybutyryl-CoA-BSA B1 Block Non-Specific Sites A1->B1 C1 Pre-incubate Antibody with Competing Hydroxyacyl-CoAs B1->C1 D1 Add Mixture to Plate C1->D1 E1 Add HRP-Secondary Antibody D1->E1 F1 Add TMB Substrate E1->F1 G1 Measure Absorbance (450nm) F1->G1 H1 Calculate IC50 & % Cross-Reactivity G1->H1

Caption: Workflow for Competitive ELISA to determine antibody cross-reactivity.

G cluster_SPR Surface Plasmon Resonance (SPR) Workflow A2 Immobilize Antibody on Sensor Chip B2 Inject Hydroxyacyl-CoA (Analyte) A2->B2 C2 Monitor Association & Dissociation in Real-Time B2->C2 D2 Regenerate Chip Surface C2->D2 E2 Calculate ka, kd, and KD C2->E2

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

The specificity of an antibody to its target antigen is a critical parameter for the reliability of immunoassays. As illustrated in our hypothetical example, an antibody raised against a short-chain hydroxyacyl-CoA, such as 3-hydroxybutyryl-CoA, is likely to exhibit significantly reduced binding to medium- and long-chain analogs. Rigorous validation through methods like Competitive ELISA and SPR is essential to characterize the cross-reactivity profile of any antibody intended for use in research or diagnostic applications involving structurally related molecules. This guide provides a framework for researchers to design and interpret such validation studies, ensuring greater confidence in their experimental outcomes.

References

Comparative Analysis of 9-Hydroxydodecanoyl-CoA Levels: A Methodological Guide and Metabolic Context

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of quantitative data comparing the levels of 9-Hydroxydodecanoyl-CoA across different tissues. While the roles of various acyl-CoA molecules in cellular metabolism are extensively studied, specific measurements for this particular medium-chain hydroxy fatty acyl-CoA are not publicly available. This guide, therefore, provides a detailed, state-of-the-art experimental protocol for researchers aiming to quantify this compound in tissue samples. Furthermore, it explores the potential metabolic pathways in which this molecule may be involved, offering a scientific basis for selecting tissues of interest for future investigations.

Hypothetical Tissue Distribution and Rationale

Based on the known metabolism of medium-chain fatty acids, it is plausible that this compound would be most abundant in tissues with high rates of fatty acid oxidation and synthesis. These include:

  • Liver: The central hub for lipid metabolism, including the synthesis, breakdown, and modification of fatty acids.

  • Kidney: Actively involved in fatty acid metabolism to meet its high energy demands.

  • Heart: Relies heavily on fatty acid β-oxidation for energy production.

  • Adipose Tissue: The primary site for fatty acid storage and release.

  • Brain: While primarily utilizing glucose, the brain is capable of metabolizing fatty acids under certain conditions.

Experimental Protocols for the Quantification of this compound

The following protocol outlines a robust methodology for the extraction and quantification of this compound from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for analyzing acyl-CoA thioesters.[1][2][3][4]

Tissue Homogenization and Acyl-CoA Extraction

This procedure is designed to efficiently extract acyl-CoAs while minimizing their degradation.

  • Sample Preparation: Approximately 100 mg of frozen tissue is weighed and placed in a polypropylene (B1209903) tube on ice.

  • Internal Standards: A mixture of stable isotope-labeled internal standards, such as acetyl-¹³C₂ CoA and octanoyl-¹³C₄ CoA, is added to the tissue sample to correct for extraction efficiency and matrix effects.

  • Extraction: 3 mL of a methanol-chloroform solution (2:1 by volume) is added to the tube.

  • Homogenization: The tissue is homogenized twice using a power homogenizer while keeping the sample on ice.

  • Solid-Phase Extraction (SPE): The homogenized sample is then subjected to solid-phase extraction to purify the acyl-CoA fraction.[1]

    • Condition a polymeric weak anion exchange SPE column with 3 mL of methanol (B129727), followed by 3 mL of water.

    • Load the supernatant from the homogenized sample onto the column.

    • Wash the column with 2.4 mL of 2% formic acid, followed by a wash with 2.4 mL of methanol.

    • Elute the acyl-CoAs with two successive additions of 2.4 mL of 2% and 5% ammonium (B1175870) hydroxide.

  • Drying and Reconstitution: The eluted fractions are combined and dried under a stream of nitrogen at room temperature. The dried residue is then reconstituted in 100 µL of 50% methanol for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

This section details the parameters for the chromatographic separation and mass spectrometric detection of this compound.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separating medium-chain acyl-CoAs.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically used.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive ion electrospray ionization (ESI+) is generally used for acyl-CoA analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound. A neutral loss scan of m/z 507 can be used for the initial identification of acyl-CoA species.[1][2]

    • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the co-eluting internal standard.

Potential Metabolic Pathways Involving this compound

Understanding the metabolic context of this compound is crucial for interpreting its physiological significance. This molecule is likely an intermediate in several key metabolic pathways.

Fatty Acid β-Oxidation

This compound is a potential intermediate in the β-oxidation of dodecanoyl-CoA (the acyl-CoA of lauric acid). This process occurs in both mitochondria and peroxisomes and is a major pathway for energy production from fatty acids.[5][6] Tissues with high energy demands, such as the heart and liver, would be expected to have active β-oxidation pathways.

Fatty Acid ω-Hydroxylation

Another potential route for the formation of this compound is through the ω-hydroxylation of dodecanoic acid, followed by activation to its CoA ester. This pathway is catalyzed by cytochrome P450 enzymes of the CYP4A family, which are predominantly found in the liver and kidney.[7][8][9] This pathway leads to the production of dicarboxylic acids, which are further metabolized in peroxisomes.[10]

Visualizing the Methodology and Metabolic Context

To aid in the understanding of the experimental workflow and the metabolic pathways discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow Experimental Workflow for this compound Quantification Tissue Tissue Sample (e.g., Liver, Kidney) Homogenization Homogenization with Internal Standards Tissue->Homogenization Extraction Methanol/Chloroform Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: A flowchart illustrating the key steps in the quantification of this compound from tissue samples.

Caption: A diagram illustrating the potential involvement of this compound in fatty acid β-oxidation and ω-oxidation pathways.

Conclusion

While direct comparative data on this compound levels in different tissues is currently unavailable, this guide provides the necessary tools for researchers to undertake such investigations. The detailed experimental protocol for LC-MS/MS analysis, combined with an understanding of the relevant metabolic pathways, will enable the scientific community to fill this knowledge gap. Future studies quantifying this compound in various tissues will be invaluable for elucidating its physiological and pathological roles, particularly in the context of metabolic diseases.

References

comparing the effects of 9-Hydroxydodecanoyl-CoA and its corresponding fatty acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the distinct biological roles of 9-Hydroxydodecanoic Acid and 9-Hydroxydodecanoyl-CoA reveals divergent functions in cellular signaling and metabolic pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of these two molecules, supported by experimental data and methodologies.

While structurally similar, the free fatty acid, 9-hydroxydodecanoic acid, and its activated thioester form, this compound, are predicted to have vastly different effects within a biological system. 9-hydroxydodecanoic acid, as a medium-chain hydroxy fatty acid, is positioned to act as a signaling molecule, potentially influencing inflammatory responses and gene expression through receptor interaction. In contrast, this compound is primarily an intracellular metabolite, serving as an intermediate in the beta-oxidation pathway for energy production.

Physicochemical and Functional Comparison

Property9-Hydroxydodecanoic AcidThis compound
Molecular Formula C₁₂H₂₄O₃[1]C₃₃H₅₈N₇O₁₈P₃S
Molar Mass 216.32 g/mol [1]~949.8 g/mol
Cellular Role Potential signaling moleculeIntracellular metabolic intermediate
Primary Location Extracellular and intracellularPrimarily mitochondrial matrix and peroxisomes
Key Functions Potential activation of cell surface and nuclear receptors (e.g., GPR84, PPARs)[2][3][4][5][6], modulation of inflammatory pathways.Substrate for beta-oxidation, precursor for lipid synthesis.

Signaling Pathways and Metabolic Fate

9-Hydroxydodecanoic Acid: A Potential Signaling Molecule

Medium-chain fatty acids (MCFAs) and their hydroxylated derivatives are emerging as important signaling molecules. While direct studies on 9-hydroxydodecanoic acid are limited, research on related molecules provides strong evidence for its potential biological activities.

  • G-Protein Coupled Receptor (GPCR) Activation: Medium-chain fatty acids are known ligands for GPR84, a receptor predominantly expressed in immune cells.[3] Hydroxylation of these fatty acids can enhance their potency as GPR84 agonists.[5][6] Activation of GPR84 is linked to pro-inflammatory responses, suggesting a role for 9-hydroxydodecanoic acid in modulating immune cell function.[6]

  • Peroxisome Proliferator-Activated Receptor (PPAR) Activation: MCFAs can act as partial agonists for PPARγ, a nuclear receptor that is a key regulator of lipid metabolism and inflammation.[2] Other hydroxy fatty acids, such as 9-hydroxyoctadecadienoic acid (9-HODE), have been shown to activate both PPARα and PPARγ, leading to changes in the expression of genes involved in lipid uptake and synthesis.[1] It is plausible that 9-hydroxydodecanoic acid could similarly influence gene expression through PPAR activation.

GPR84_Signaling 9-Hydroxydodecanoic Acid 9-Hydroxydodecanoic Acid GPR84 GPR84 9-Hydroxydodecanoic Acid->GPR84 binds Gi_o Gi_o GPR84->Gi_o activates Ca2+ Mobilization Ca2+ Mobilization Gi_o->Ca2+ Mobilization cAMP Inhibition cAMP Inhibition Gi_o->cAMP Inhibition Pro-inflammatory Response Pro-inflammatory Response Ca2+ Mobilization->Pro-inflammatory Response cAMP Inhibition->Pro-inflammatory Response

GPR84 Signaling Pathway for 9-Hydroxydodecanoic Acid.

PPAR_Signaling 9-Hydroxydodecanoic Acid 9-Hydroxydodecanoic Acid PPAR PPAR 9-Hydroxydodecanoic Acid->PPAR activates RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene Expression Gene Expression PPRE->Gene Expression regulates

PPAR Signaling Pathway for 9-Hydroxydodecanoic Acid.
This compound: An Intermediate in Beta-Oxidation

The addition of a coenzyme A (CoA) moiety to 9-hydroxydodecanoic acid dramatically alters its function, converting it into an intracellular substrate for metabolism. This compound is primarily catabolized through the beta-oxidation pathway in mitochondria to generate energy.

The beta-oxidation of a 12-carbon hydroxy fatty acyl-CoA would proceed through a series of enzymatic reactions, ultimately yielding acetyl-CoA, which can then enter the citric acid cycle. The presence of the hydroxyl group may require additional enzymatic steps for its removal or modification before the standard beta-oxidation spiral can proceed.

Beta_Oxidation This compound This compound Modified Beta-Oxidation Modified Beta-Oxidation This compound->Modified Beta-Oxidation Acetyl-CoA Acetyl-CoA Modified Beta-Oxidation->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle ATP ATP Citric Acid Cycle->ATP generates

Metabolic Fate of this compound.

Experimental Protocols

PPARα/γ Dual Luciferase Reporter Assay

This assay is used to determine if 9-hydroxydodecanoic acid can activate PPARα and/or PPARγ.

Methodology:

  • Cell Culture and Transfection: HepG2 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 24-well plates and co-transfected with a PPAR response element (PPRE)-driven firefly luciferase reporter plasmid, a PPARα or PPARγ expression plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with a medium containing 9-hydroxydodecanoic acid at various concentrations. A known PPAR agonist (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Luciferase Assay: After 24 hours of treatment, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold induction of luciferase activity is calculated relative to the vehicle control.

Acyl-CoA Dehydrogenase Activity Assay

This assay measures the activity of acyl-CoA dehydrogenases, enzymes that catalyze the first step of beta-oxidation, using this compound as a potential substrate.

Methodology:

  • Enzyme and Substrate Preparation: A purified medium-chain acyl-CoA dehydrogenase (MCAD) is used. This compound is synthesized and purified.

  • Reaction Mixture: The reaction mixture contains a buffer (e.g., potassium phosphate, pH 7.6), the electron acceptor ferricenium hexafluorophosphate, and the enzyme.

  • Assay Initiation and Measurement: The reaction is initiated by the addition of this compound. The reduction of ferricenium is monitored spectrophotometrically by the decrease in absorbance at 300 nm.[7]

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time, and kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

Conclusion

The presence or absence of the coenzyme A moiety fundamentally dictates the biological roles of 9-hydroxydodecanoic acid and this compound. While 9-hydroxydodecanoic acid is poised to function as an extracellular and intracellular signaling molecule with potential roles in inflammation and metabolic regulation, this compound is an activated intracellular metabolite destined for catabolism. Understanding these distinct functions is crucial for researchers investigating lipid metabolism and signaling and for the development of novel therapeutics targeting these pathways. Further research is warranted to fully elucidate the specific receptor interactions and downstream effects of 9-hydroxydodecanoic acid.

References

Quantitative Comparison of 9-Hydroxydodecanoyl-CoA: A Review of Current Knowledge in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 9-Hydroxydodecanoyl-CoA

This compound is a medium-chain acyl-Coenzyme A (acyl-CoA) intermediate in the beta-oxidation of fatty acids. Specifically, it is a hydroxylated form of dodecanoyl-CoA (a 12-carbon fatty acyl-CoA). As a metabolite in this crucial energy-producing pathway, its cellular concentrations are tightly regulated. Dysregulation of fatty acid oxidation pathways is associated with a variety of inherited metabolic disorders and may play a role in more common complex diseases.

Quantitative Data Summary

A direct quantitative comparison of this compound concentrations in healthy versus diseased tissues or fluids is not extensively documented in publicly available research. However, we can infer potential changes in its levels by examining the activity of related enzymes and the concentrations of other, more frequently measured, medium-chain acyl-CoAs and acylcarnitines in certain disease states.

Below is a table summarizing findings for related metabolites and enzymes, which may serve as a proxy for understanding the potential alterations of this compound in disease.

Disease StateAnalyte/EnzymeSample TypeObservation in Diseased State vs. Healthy ControlsPotential Implication for this compound Levels
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Medium-chain acylcarnitines (e.g., C8, C10)Plasma, UrineSignificantly elevatedPotential decrease due to impaired upstream processing
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency Long-chain 3-hydroxyacylcarnitinesPlasmaSignificantly elevatedPotential for accumulation of this compound as a medium-chain substrate
Trifunctional Protein (TFP) Deficiency Long-chain 3-hydroxyacylcarnitinesPlasmaSignificantly elevatedPotential for accumulation of this compound
Zellweger Spectrum Disorders (Peroxisomal Biogenesis Disorders) Very-long-chain fatty acids (VLCFAs)PlasmaSignificantly elevatedAltered peroxisomal beta-oxidation may indirectly affect mitochondrial metabolism of medium-chain acyl-CoAs

Signaling and Metabolic Pathways

This compound is an intermediate in the mitochondrial fatty acid beta-oxidation spiral. This pathway is a major source of cellular energy, particularly in tissues with high energy demands like the heart and skeletal muscle.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (C12) Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA (this compound) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (C10) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Sample_Prep_Workflow Tissue Tissue Homogenization (e.g., in isopropanol) Extraction Liquid-Liquid Extraction (e.g., with acetonitrile/water) Tissue->Extraction Centrifugation Centrifugation to remove proteins and debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation to Dryness (under nitrogen) Supernatant->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

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